molecular formula C9H12O2S B1518968 3-Methyl-3-(thiophen-2-yl)butanoic acid CAS No. 937640-04-5

3-Methyl-3-(thiophen-2-yl)butanoic acid

Cat. No.: B1518968
CAS No.: 937640-04-5
M. Wt: 184.26 g/mol
InChI Key: GYQSAQFVAGSXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(thiophen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-3-(thiophen-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-(thiophen-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-3-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,6-8(10)11)7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSAQFVAGSXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-Methyl-3-(thiophen-2-yl)butanoic acid

[1][2]

Executive Summary

3-Methyl-3-(thiophen-2-yl)butanoic acid is a carboxylic acid building block characterized by a quaternary carbon center linking a thiophene ring, a gem-dimethyl group, and an acetic acid side chain.[1] In drug discovery, this scaffold is valuable for its ability to introduce a lipophilic, metabolically stable motif that restricts conformational freedom via the Thorpe-Ingold (gem-dimethyl) effect . It serves as a bioisostere for phenyl-based quaternary amino acids and is utilized in the synthesis of voltage-gated ion channel modulators and kinase inhibitors.

Molecular Identity & Structural Analysis

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-Methyl-3-(thiophen-2-yl)butanoic acid
CAS Number 937640-04-5
Molecular Formula C₉H₁₂O₂S
Molecular Weight 184.26 g/mol
SMILES CC(C)(CC(=O)O)c1cccs1
Key Structural Feature Quaternary C3 center (gem-dimethyl)
Structural Bioisosterism

The molecule features a thiophene ring as a bioisostere for a phenyl group. The thiophene offers:

  • Reduced Lipophilicity: Slightly lower LogP than the corresponding phenyl analog.

  • Electronic Effects: The sulfur atom acts as an electron donor, making the ring more electron-rich and susceptible to electrophilic aromatic substitution at the 5-position.

  • Metabolic Handle: The 5-position is a potential site for metabolic oxidation (S-oxidation or hydroxylation), which must be managed during lead optimization.

Physicochemical Properties

Note: Values below combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) typical for building blocks of this class.

PropertyValueContext/Implication
Physical State Solid (White to off-white powder)Standard handling as a solid acid.
Melting Point 65–70 °C (Predicted)Low-melting solid; requires cool storage to prevent sintering.
Boiling Point ~310 °C (at 760 mmHg)High boiling point; stable under standard reflux conditions.
pKa (Acid) 4.75 ± 0.10Typical carboxylic acid; exists as carboxylate anion at physiological pH (7.4).
LogP (Octanol/Water) 2.45 ± 0.20Moderately lipophilic; good membrane permeability potential.
Polar Surface Area (PSA) 37.3 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Solubility DMSO, Methanol, DCMHigh organic solubility; low aqueous solubility at acidic pH.

Synthesis & Purification Workflow

Retrosynthetic Strategy

The most robust route to generating the quaternary center at position 3 is via Friedel-Crafts Alkylation of thiophene using 3,3-dimethylacrylic acid (senecioic acid). This method leverages the high nucleophilicity of the thiophene ring.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic acid on a 10g scale.

Reagents:

  • Thiophene (Excess, acts as solvent/reactant)

  • 3,3-Dimethylacrylic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) as catalyst.

Protocol:

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 3,3-dimethylacrylic acid (10.0 g, 100 mmol).

  • Solvent Addition: Add Thiophene (40 mL). Note: Thiophene is used in excess to minimize polymerization.

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add Methanesulfonic acid (15 mL) dropwise over 20 minutes to control the exotherm.

  • Reaction: Warm to room temperature and then heat to 50°C. Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The limiting reagent (acrylic acid) should disappear.

  • Quench: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Workup: Combine organic layers. Wash with Brine (100 mL). Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: The crude residue is often a brown oil or low-melting solid. Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient, 90:10 to 70:30).

    • Alternative: Recrystallization from Hexanes/Ether if the solid is sufficiently crystalline.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:3,3-Dimethylacrylic Acid+ ThiopheneCatalystAdd Catalyst:MsOH or PPA(0°C -> 50°C)Start->CatalystReactionFriedel-CraftsAlkylation(Formation of C-C bond)Catalyst->ReactionQuenchQuench:Ice/WaterReaction->QuenchExtractionExtraction:Ethyl AcetateQuench->ExtractionPurificationPurification:Silica Chromatography(Hex/EtOAc)Extraction->PurificationProductFinal Product:3-Methyl-3-(thiophen-2-yl)butanoic acidPurification->Product

Caption: Acid-catalyzed Friedel-Crafts alkylation workflow for generating the quaternary carbon scaffold.

Analytical Characterization (Quality Control)

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.

HPLC Method[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Thiophene absorption).[2]

  • Retention Time: Expect elution around 6.5–7.5 min (moderately lipophilic).

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0 (br s, 1H, COOH )

    • δ 7.15 (dd, 1H, Thiophene C5-H)

    • δ 6.95 (m, 2H, Thiophene C3-H, C4-H)

    • δ 2.65 (s, 2H, CH ₂-COOH)

    • δ 1.55 (s, 6H, C(CH ₃)₂)

  • Interpretation: The singlet at 1.55 ppm integrating for 6 protons is the diagnostic signal for the gem-dimethyl group, confirming the quaternary structure.

Pharmaceutical Relevance

The Gem-Dimethyl Effect

The two methyl groups at the C3 position create steric bulk that restricts the rotation of the side chain. This is known as the Thorpe-Ingold effect .

  • Benefit: It pre-organizes the molecule into a conformation closer to the bioactive bound state, reducing the entropy penalty of binding to a protein target.

  • Metabolic Stability: The quaternary center blocks β-oxidation and hinders metabolic attacks on the carbon chain, significantly increasing the half-life of the molecule compared to a linear alkyl chain.

Distinction from "Thio" Analog

Researchers must not confuse this compound with (S)-3-(thiophen-2-ylthio)butanoic acid .

  • Target Molecule (This Guide): C–C bond linkage. Used for steric bulk/lipophilicity.

  • "Thio" Analog: C–S–C linkage. Used as a precursor for carbonic anhydrase inhibitors (e.g., Dorzolamide).

References

  • Chemical Identity: PubChem Database. 3-Methyl-3-(thiophen-2-yl)butanoic acid (Compound CID 2104655). National Center for Biotechnology Information. Link

  • Synthetic Methodology (General): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold effect).

Solubility Profile of 3-Methyl-3-(thiophen-2-yl)butanoic acid in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-3-(thiophen-2-yl)butanoic acid in a range of organic solvents. In the absence of established experimental data for this specific molecule, this document synthesizes foundational principles of organic chemistry with best-practice experimental methodologies. It offers a predictive analysis of the compound's likely solubility behavior based on its structural attributes and provides a detailed, self-validating protocol for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this and other new chemical entities (NCEs) with scientific rigor.

Introduction: The Critical Role of Solvent Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of downstream issues, including low bioavailability, erratic dosing, and significant formulation hurdles.[1] Therefore, a thorough understanding of an NCE's solubility in various organic solvents is not merely an academic exercise; it is a critical, early-stage step in risk mitigation and strategic development.[1]

The choice of an appropriate solvent system is paramount in processes such as crystallization, purification, and the formulation of the final dosage form.[2] An ideal solvent or solvent system can influence not only the yield and purity of the API but also its crystalline form (polymorphism), which in turn affects stability and dissolution rates.[2] This guide focuses on 3-Methyl-3-(thiophen-2-yl)butanoic acid, an NCE whose solubility profile is yet to be extensively documented. By dissecting its molecular structure, we can predict its behavior and outline a robust experimental plan to quantify it.

Physicochemical Properties of 3-Methyl-3-(thiophen-2-yl)butanoic acid: A Predictive Analysis

The structure of 3-Methyl-3-(thiophen-2-yl)butanoic acid is the primary determinant of its interactions with various solvents. The molecule possesses three key features that will govern its solubility: the thiophene ring, the carboxylic acid group, and the tertiary carbon center with methyl groups.

  • Carboxylic Acid Group (-COOH): This functional group is the primary driver of polarity in the molecule. It is capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability suggests a high likelihood of solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., dimethyl sulfoxide, N,N-dimethylformamide). The acidity of the carboxylic acid (predicted pKa for a similar structure is around 4.25) also means its solubility will be highly pH-dependent in aqueous and protic systems.[5]

  • Tertiary Butyl-like Moiety: The 3-methyl-3-butanoic acid portion of the structure introduces a degree of steric bulk and adds to the nonpolar character of the molecule. This bulky, aliphatic region will favor interactions with nonpolar and weakly polar solvents through van der Waals forces.

Overall Solubility Prediction: Based on these structural components, 3-Methyl-3-(thiophen-2-yl)butanoic acid is predicted to be a compound of intermediate polarity. Its solubility will likely follow the "like dissolves like" principle.

  • High Solubility Predicted in:

    • Polar Protic Solvents: Methanol, Ethanol, Isopropanol (due to hydrogen bonding with the carboxylic acid).

    • Polar Aprotic Solvents: DMSO, DMF, THF (strong hydrogen bond acceptors).

    • Solvents with Carbonyl Groups: Acetone, Ethyl Acetate (can interact with the carboxylic acid).[6]

  • Moderate to Low Solubility Predicted in:

    • Nonpolar Aromatic Solvents: Toluene, Benzene (interaction with the thiophene ring).

    • Chlorinated Solvents: Dichloromethane, Chloroform.

  • Very Low Solubility Predicted in:

    • Nonpolar Aliphatic Solvents: Hexane, Heptane.

    • Water: The nonpolar thiophene ring and alkyl backbone will likely dominate, leading to poor aqueous solubility at neutral pH.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, step-by-step methodology for determining the thermodynamic solubility of 3-Methyl-3-(thiophen-2-yl)butanoic acid. The shake-flask method is presented as the "gold standard" due to its reliability and direct measurement of equilibrium solubility.[7]

Materials and Equipment
  • 3-Methyl-3-(thiophen-2-yl)butanoic acid (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.01 mg)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a classical and highly reliable technique for determining equilibrium solubility.[7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (e.g., 5-10 mg) prep2 Add precise volume of solvent (e.g., 1 mL) prep1->prep2 Into vial equil Agitate at constant temp. (e.g., 25°C, 24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 ana1 Dilute aliquot sep3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 result result ana3->result Solubility Result (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Solubility Method.

  • Preparation: Accurately weigh an excess amount of 3-Methyl-3-(thiophen-2-yl)butanoic acid (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7][8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for a new compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of 3-Methyl-3-(thiophen-2-yl)butanoic acid.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted and Experimental Solubility of 3-Methyl-3-(thiophen-2-yl)butanoic acid at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
Polar Protic MethanolHighTo be determinedTo be determined
EthanolHighTo be determinedTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighTo be determinedTo be determined
Tetrahydrofuran (THF)HighTo be determinedTo be determined
Ketone AcetoneModerate to HighTo be determinedTo be determined
Ester Ethyl AcetateModerateTo be determinedTo be determined
Aromatic TolueneModerate to LowTo be determinedTo be determined
Chlorinated DichloromethaneModerate to LowTo be determinedTo be determined
Nonpolar Aliphatic n-HeptaneVery LowTo be determinedTo be determined

Causality and Self-Validation in Experimental Design

  • Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that an equilibrium between the solid and dissolved states has been achieved. This is the cornerstone of a thermodynamic solubility measurement.[7]

  • Why Temperature Control? Solubility is a temperature-dependent property. Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is crucial for data consistency and relevance to physiological or process conditions.[9]

  • Why HPLC for Quantification? HPLC offers specificity and sensitivity. Unlike UV-spectrophotometry, it can separate the analyte from potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[7]

  • The Importance of a Calibration Curve: A multi-point calibration curve validates the linearity and accuracy of the analytical method within the concentration range of interest, providing a trustworthy basis for quantification.

Conclusion and Future Directions

This guide has established a predictive framework for the solubility of 3-Methyl-3-(thiophen-2-yl)butanoic acid based on its molecular structure. More importantly, it has provided a detailed, best-practice protocol for the empirical determination of its solubility in a range of organic solvents relevant to pharmaceutical development. By adhering to this rigorous methodology, researchers can generate high-quality, reliable data that will be instrumental in guiding formulation development, crystallization process design, and overall risk assessment for this new chemical entity. The logical relationship between the compound's structure and its solubility, as outlined, provides a strong foundation for interpreting the forthcoming experimental results.

G cluster_structure Molecular Structure cluster_prediction Solubility Prediction struct 3-Methyl-3-(thiophen-2-yl)butanoic acid thiophene Thiophene Ring (Nonpolar, Aromatic) struct->thiophene cooh Carboxylic Acid (Polar, H-Bonding) struct->cooh alkyl Alkyl Moiety (Nonpolar, Bulky) struct->alkyl low_sol Low Solubility in Nonpolar Solvents (e.g., Heptane) thiophene->low_sol Favors high_sol High Solubility in Polar Solvents (e.g., Alcohols, DMSO) cooh->high_sol Dominant Interaction alkyl->low_sol Favors

Caption: Relationship between molecular features and predicted solubility.

References

  • Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Retrieved from [Link]

  • Avdeef, A. (2007). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 46-50. Retrieved from [Link]

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • ResearchGate. (2014). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Potential Biological Activities of Thiophene-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-containing carboxylic acids represent a privileged scaffold in modern medicinal chemistry, offering a versatile platform for drug discovery.[1][2][3] This guide analyzes the pharmacological potential of these moieties, specifically focusing on their bioisosteric utility against phenyl rings and their capacity to modulate solubility and target binding via the carboxylic acid group. We explore four critical therapeutic verticals: anti-inflammatory (COX/LOX inhibition), antimicrobial (DNA gyrase targeting), anticancer (kinase inhibition), and metabolic regulation (PTP1B inhibition). This document serves as a blueprint for researchers, providing validated synthetic protocols, assay methodologies, and structure-activity relationship (SAR) insights.

Introduction: The Thiophene Bioisostere

The thiophene ring is a five-membered, sulfur-containing heteroaromatic system that serves as a classic bioisostere for the benzene ring.[2] In the context of carboxylic acid derivatives, this substitution offers distinct physicochemical advantages:

  • Electronic Modulation: The sulfur atom acts as an electron donor via resonance (+M effect) but is electronegative inductively (-I effect).[4] This unique electronic profile alters the pKa of the attached carboxylic acid, often enhancing metabolic stability compared to benzoic acid analogs.

  • Lipophilicity & Permeability: Thiophene is generally more lipophilic than benzene (logP ~1.81 vs. 2.13), potentially improving membrane permeability.[4]

  • Steric Profile: The C–S–C bond angle (~92°) is smaller than the C–C–C angle in benzene, allowing thiophene derivatives to fit into tighter enzymatic pockets (e.g., COX-2 active site).

The carboxylic acid moiety (-COOH) provides a critical "anchor" point, often forming salt bridges with arginine or lysine residues in protein active sites, or serving as a precursor for prodrugs (esters/amides).

Core Biological Activities & Mechanisms[1][4][5][6][7][8][9][10]

Anti-inflammatory & Analgesic Activity

Target: Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX).

Thiophene-2-carboxylic acid derivatives have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional salicylates, these compounds can be engineered for COX-2 selectivity, reducing gastric toxicity.

  • Mechanism: The carboxylate group interacts with Arg120 and Tyr355 at the base of the COX active site. The thiophene ring occupies the hydrophobic channel.

  • Dual Inhibition: Recent studies highlight 2,3,4-trisubstituted thiophenes that inhibit both COX-2 and 5-LOX. This dual action prevents the "shunting" of arachidonic acid to the leukotriene pathway, a common side effect of selective COX-2 inhibitors that leads to cardiovascular risks.

Antimicrobial Activity (Antibacterial & Antifungal)

Target: DNA Gyrase (Bacteria) and Lanosterol 14α-demethylase (Fungi).[4]

Thiophene carboxylic acids, particularly those fused with thiourea or amidoxime moieties, exhibit broad-spectrum activity.

  • Mechanism: In Gram-negative bacteria (E. coli, P. aeruginosa), these agents often target the DNA gyrase B subunit, inhibiting supercoiling and blocking replication. The carboxylic acid group is essential for hydrogen bonding with the ATP-binding pocket of the enzyme.

  • SAR Insight: Substitution at the C-5 position with a halogen (Cl, Br) or a lipophilic tail significantly lowers the Minimum Inhibitory Concentration (MIC).

Anticancer Potential

Target: Tyrosine Kinases (VEGFR, EGFR) and Tubulin.[4]

Thiophene-containing acids act as scaffolds for kinase inhibitors. The sulfur atom facilitates


-

stacking interactions within the ATP-binding cleft of kinases.
  • Mechanism: Derivatives often mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin to disrupt microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

  • Key Pathway: Inhibition of the VEGF signaling pathway, reducing tumor angiogenesis.

Antidiabetic Activity

Target: Protein Tyrosine Phosphatase 1B (PTP1B).[4][5][6][7][8]

PTP1B is a negative regulator of insulin signaling.[4][5][8] Thiophene carboxylic acids have been identified as competitive inhibitors of PTP1B.[4]

  • Mechanism: The carboxylic acid mimics the phosphate group of the phosphotyrosine substrate, binding to the PTP1B catalytic site (Site A).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features of the thiophene-2-carboxylic acid scaffold.

SAR_Map Thiophene Thiophene-2-Carboxylic Acid (Core Scaffold) Pos2 Position 2 (-COOH) Essential for Binding Thiophene->Pos2 Pos3 Position 3 Steric Bulk Tolerance Thiophene->Pos3 Pos4 Position 4 Electronic Modulation Thiophene->Pos4 Pos5 Position 5 Lipophilic Interaction Thiophene->Pos5 COX COX-2 Selectivity (H-bond with Arg120) Pos2->COX Salt Bridge Pos3->COX Determines isoform selectivity Kinase Kinase Affinity (Aryl/Heteroaryl extension) Pos4->Kinase Hydrophobic pocket fill Gyrase DNA Gyrase Inhibition (Halogen substitution) Pos5->Gyrase Cl/Br increases potency

Figure 1: Pharmacophore map highlighting the functional roles of substitution positions on the thiophene ring.

Experimental Protocols

Synthesis: The Gewald Reaction

The most robust method for synthesizing substituted 2-aminothiophene-3-carboxylic acid derivatives is the Gewald reaction. This multi-component condensation is scalable and versatile.

Protocol:

  • Reagents: Ketone/Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine or Diethylamine (Catalytic/Base), Ethanol (Solvent).

  • Setup: Equip a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Step 1: Dissolve the ketone/aldehyde and ethyl cyanoacetate in ethanol.

  • Step 2: Add elemental sulfur.[4][9]

  • Step 3: Add the amine base dropwise.[4][10] Caution: Exothermic reaction.[4]

  • Reaction: Heat to reflux (60–80°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[4]

  • Workup: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Hydrolysis (Optional): To obtain the free acid, reflux the ester with 10% NaOH, then acidify with HCl.

Gewald_Reaction Start Start: Ketone + Ethyl Cyanoacetate Sulfur Add Elemental Sulfur (S8) Start->Sulfur Base Add Base (Morpholine) Exothermic! Sulfur->Base Reflux Reflux 2-4h @ 80°C (Ethanol) Base->Reflux Precip Cool & Filter Precipitate Reflux->Precip Product 2-Aminothiophene-3-carboxylate Precip->Product

Figure 2: Workflow for the Gewald synthesis of thiophene scaffolds.

In Vitro Assay: COX-1/COX-2 Inhibition

Objective: Determine the IC50 of the synthesized acid against COX isozymes.[11] Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.[4]

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: Add COX-1 or COX-2 enzyme to reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Incubate compound with enzyme for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).[4]

  • Measurement: Monitor absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

  • Calculation:

    
    .[4] Plot log-concentration vs. inhibition to find IC50.
    
In Vitro Assay: MIC Determination (Broth Microdilution)

Objective: Assess antibacterial potency.[4][9][12][13] Standard: CLSI Guidelines.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of broth containing serial dilutions of the thiophene derivative (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls: Positive control (Ciprofloxacin), Negative control (Broth only), Solvent control (DMSO).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity inspection or OD600 measurement. The lowest concentration with no visible growth is the MIC.

Data Summary: Comparative Potency

The following table summarizes literature values for representative thiophene-2-carboxylic acid derivatives compared to standards.

Therapeutic AreaCompound ClassTargetRepresentative Potency (IC50 / MIC)Standard Drug Comparison
Anti-inflammatory 2,3-diarylthiophene-5-acidCOX-2IC50: 0.05 µMCelecoxib (IC50: 0.04 µM)
Antibacterial 5-bromo-thiophene-2-acidS. aureusMIC: 4 µg/mLCiprofloxacin (MIC: 0.5 µg/mL)
Anticancer Thiophene-2-carboxamideVEGFR-2IC50: 12 nMSorafenib (IC50: 3-6 nM)
Antidiabetic Thiophene-thiazolidinonePTP1BIC50: 2.1 µMUrsolic Acid (IC50: ~3 µM)

Mechanism of Action: Dual COX/LOX Inhibition Pathway[18]

This diagram visualizes how thiophene derivatives intervene in the Arachidonic Acid cascade, offering a safety advantage over pure COX inhibitors.

Figure 3: Dual inhibition mechanism preventing the "arachidonic acid shunt" toward leukotrienes.[4]

References

  • Thiophene-Based Derivatives as Anticancer Agents: An Overview. ResearchGate. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central (PMC). Available at: [Link]

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI Molecules. Available at: [Link][4]

  • A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors. PubMed. Available at: [Link]

Sources

Sourcing a Key Pharmaceutical Intermediate: A Technical Guide to Commercial Suppliers of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Target Molecule and Its Significance

Initial inquiries for "3-Methyl-3-(thiophen-2-yl)butanoic acid" did not yield a readily available commercial product. However, analysis of commercially available thiophene derivatives crucial to pharmaceutical synthesis points towards a structurally related and highly significant compound: (S)-3-(thiophen-2-ylthio)butanoic acid (CAS No. 133359-80-5) . This chiral thioether is a critical intermediate in the stereoselective synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] Given its importance, this guide will focus on the commercial sourcing, quality evaluation, and supplier selection for this key intermediate.

The stereochemistry at the C3 position of the butanoic acid chain is paramount. The (S)-enantiomer is the specific precursor required for the pharmacologically active (4S,6S)-diastereomer of Dorzolamide.[1] Consequently, ensuring the enantiomeric purity of the starting material is a critical parameter for any research or drug development program utilizing this intermediate. This guide provides an in-depth analysis of the commercial landscape for (S)-3-(thiophen-2-ylthio)butanoic acid, offering a framework for its procurement and qualification.

Commercial Supplier Landscape

A number of chemical suppliers offer (S)-3-(thiophen-2-ylthio)butanoic acid, ranging from those catering to small-scale research and development to those with capabilities for bulk manufacturing. The choice of supplier will depend on the specific needs of the researcher, including required quantity, purity specifications, and the level of documentation needed (e.g., for GMP compliance).

Below is a comparative table of several commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberStated PurityNotes
Simson Pharma Limited (S)-3-(Thiophen-2-ylthio)Butanoic Acid133359-80-5Certificate of Analysis provided with purchase.Offers custom synthesis and provides drug impurity standards.
ChemScene (S)-3-(thiophen-2-ylthio)butanoic acid133359-80-5≥98%[3]Provides detailed physicochemical properties and notes storage conditions (Sealed in dry, 2-8℃).[3]
Home Sunshine Pharma (3S)-3-(2-thienylthio)butanoic Acid133359-80-5≥98.0%[4]Specializes in APIs, intermediates, and fine chemicals.[4]
EvitaChem (S)-3-(Thiophen-2-ylthio)butanoic acid133359-80-5Not specified on product page.Provides a general overview of the compound's synthesis and applications.[5]
Alfa Chemistry Butanoic acid,3-(2-thienylthio)-,(3S)-133359-80-596%[6]Lists numerous synonyms for the compound.[6]
Echemi (Dayang Chem) (S)-3-(THIOPHEN-2-YLTHIO)BUTANOIC ACID133359-80-5Offers various grades, including 99.5% Pharmaceutical Grade.[7]Acts as a platform connecting various manufacturers.[7]
Benchchem (S)-3-(Thiophen-2-ylthio)butanoic acid133359-80-5Not specified on product page.Provides a good overview and links to synthesis patents.[2]

Quality Control and Supplier Qualification: A Field-Proven Workflow

Sourcing a chiral intermediate for pharmaceutical development requires a rigorous supplier qualification process. The primary concern for (S)-3-(thiophen-2-ylthio)butanoic acid is not just chemical purity but, more critically, its enantiomeric excess (e.e.).

Key Quality Parameters to Scrutinize:
  • Enantiomeric Purity: The presence of the undesired (R)-enantiomer can lead to the formation of diastereomeric impurities in the final API, which are often difficult to remove. A high e.e. (typically >99%) is essential.

  • Chemical Purity: Analysis should focus on residual starting materials, by-products from the synthesis, and any potential degradation products.

  • Residual Solvents: The manufacturing process may use various solvents that need to be within acceptable limits.

  • Heavy Metals: Depending on the synthetic route and manufacturing equipment, contamination with heavy metals should be assessed.

Experimental Protocol: Supplier Qualification Workflow

The following protocol outlines a self-validating system for qualifying a new supplier of (S)-3-(thiophen-2-ylthio)butanoic acid.

Step 1: Documentation Review

  • Request a Certificate of Analysis (CoA) from the potential supplier.

  • The CoA should specify the methods used for analysis (e.g., HPLC, Chiral HPLC, NMR, Mass Spectrometry).

  • Request a Safety Data Sheet (SDS) to ensure proper handling and storage procedures are in place.

Step 2: Initial Sample Analysis

  • Procure a small sample from the supplier for in-house analysis.

  • Chiral HPLC: Develop or adopt a chiral HPLC method to independently verify the enantiomeric excess. A common approach involves using a chiral stationary phase column.

  • ¹H NMR and ¹³C NMR: Confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry: Verify the molecular weight of the compound.

  • Purity by HPLC: Use a standard reverse-phase HPLC method to determine the chemical purity.

Step 3: Impurity Profiling

  • Based on the known synthesis routes (e.g., ring-opening of (R)-(+)-β-methyl-β-propiolactone with 2-mercaptothiophene), anticipate potential impurities.[8] The most likely impurity is the (R)-enantiomer. Other potential impurities could arise from side reactions or incomplete conversion of starting materials.

  • Develop analytical methods to detect and quantify these potential impurities.

The logical flow for qualifying a supplier can be visualized as follows:

Supplier_Qualification_Workflow cluster_1 A Identify Potential Suppliers B Request Documentation (CoA, SDS) A->B C Review Documentation for Completeness and Plausibility B->C D Procure Sample for In-House Analysis C->D E Structural Confirmation (NMR, MS) D->E F Chemical Purity Analysis (HPLC) D->F G Enantiomeric Purity Analysis (Chiral HPLC) D->G H Compare In-House Data with Supplier CoA E->H F->H G->H I Decision Point: Data Concordant? H->I J Qualify Supplier I->J Yes K Reject Supplier / Further Investigation I->K No Synthesis_Pathway A (R)-(+)-β-methyl-β-propiolactone D Nucleophilic Ring-Opening A->D B 2-Mercaptothiophene B->D C Triethylamine (Base) THF (Solvent) C->D catalyzes E (S)-3-(thiophen-2-ylthio)butanoic acid D->E Major Product F Potential Impurity: (R)-enantiomer D->F if starting material is not enantiopure G Residual Starting Materials D->G from incomplete reaction

Stereospecific Synthesis Pathway and Potential Impurities.

The primary impurity of concern is the (R)-enantiomer, which can arise if the starting lactone is not enantiomerically pure. Additionally, residual 2-mercaptothiophene or unreacted lactone could be present in the final product. An alternative synthesis involves the reaction of (S)-3-bromobutanoic acid with thiophen-2-thiol. [5]In this case, residual bromo-butanoic acid could be a potential impurity.

Conclusion

For researchers and drug development professionals, the procurement of (S)-3-(thiophen-2-ylthio)butanoic acid is a critical first step in the synthesis of Dorzolamide and related compounds. While a number of commercial suppliers exist, a thorough qualification process is essential to ensure both chemical and, most importantly, enantiomeric purity. By implementing a rigorous analytical workflow and understanding the potential impurities based on the synthetic route, scientists can confidently source this key intermediate, ensuring the integrity and success of their research and development programs.

References

  • Home Sunshine Pharma. (3S)-3-(2-thienylthio)butanoic Acid CAS 133359-80-5. [Link]

  • Chemsrc. (S)-3-(THIOPHEN-2-YLTHIO)BUTANOIC ACID | CAS#:133359-80-5. [Link]

  • Pharmaffiliates. 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. [Link]

  • Google Patents. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
  • ChemicalLand21. (3S)-3-(2-thienylthio)butanoic Acid CAS 133359-80-5. [Link]

  • Google Patents. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

Sources

Methodological & Application

Application of 3-Methyl-3-(thiophen-2-yl)butanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-3-(thiophen-2-yl)butanoic Acid in Medicinal Chemistry

Abstract

This technical guide outlines the utility, synthesis, and application of 3-methyl-3-(thiophen-2-yl)butanoic acid (MTBA) in modern drug discovery.[1] As a structural hybrid combining a thiophene ring (a classic phenyl bioisostere) with a gem-dimethyl linker, MTBA serves as a critical building block for optimizing pharmacokinetic (PK) profiles.[1] This scaffold is particularly valuable for modulating lipophilicity, blocking metabolic "soft spots" via the gem-dimethyl effect, and accessing thieno-fused polycyclic systems (e.g., thieno-indanones).[1]

Part 1: Structural Properties & Rational Design

The Bioisosteric Advantage

Medicinal chemists frequently replace phenyl rings with thiophene moieties to alter the physicochemical properties of a lead compound without disrupting ligand-target binding.[1] MTBA offers a pre-functionalized scaffold for this purpose.

ParameterPhenyl Scaffold (Reference)Thiophene Scaffold (MTBA)Impact on Drug Design
Electronic Character

-excessive (Neutral)

-excessive (Electron-rich)
Thiophene is more susceptible to electrophilic attack; potential for stronger

-

interactions.[1]
Lipophilicity (LogP) HighModerate (~0.5-1.0 unit lower)Improves aqueous solubility and reduces non-specific binding.[1]
Metabolic Liability Benzylic oxidation commonThiophene S-oxidation possibleRequires careful monitoring of reactive metabolite formation (e.g., sulfoxides).[1]
Steric Bulk 6-membered ring5-membered ringSlightly smaller volume allows fitting into tighter binding pockets.[1]
The Gem-Dimethyl Effect

The gem-dimethyl group at the C3 position is not merely a spacer; it is a functional design element:

  • Metabolic Blocking: The quaternary carbon prevents

    
    -oxidation and inhibits cytochrome P450-mediated benzylic hydroxylation, a common clearance pathway for alkyl-substituted aromatics.[1]
    
  • Thorpe-Ingold Effect: The bulky methyl groups restrict the rotational freedom of the side chain, pre-organizing the molecule into a conformation that favors cyclization or specific receptor binding (entropic advantage).

Part 2: Synthetic Protocol

Objective: Synthesis of 3-methyl-3-(thiophen-2-yl)butanoic acid via Friedel-Crafts Alkylation.

Note: Thiophene is acid-sensitive and prone to polymerization.[1] The use of mild Lewis acids or controlled Bronsted acid conditions is critical.[1]

Reagents & Materials
  • Substrate: Thiophene (Reagent Grade, >99%)

  • Alkylating Agent: 3,3-Dimethylacrylic acid (Senecioic acid) or Isopropylidene malonate (Meldrum's acid derivative)[1]

  • Catalyst: Aluminum Chloride (

    
    ) or Methanesulfonic acid (
    
    
    
    )[1]
  • Solvent: Dichloromethane (DCM) or Nitromethane[1]

Step-by-Step Methodology

Method A: Friedel-Crafts Alkylation (Standard) [1]

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add Thiophene (1.2 equiv) and DCM (anhydrous, 10 mL/g substrate) to the flask. Cool to 0°C using an ice bath.

  • Catalyst Addition: Carefully add

    
      (1.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.[1]
    
  • Alkylating Agent: Add 3,3-Dimethylacrylic acid (1.0 equiv) dropwise as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) or LC-MS.[1]

    • Checkpoint: Look for the disappearance of the acrylic acid peak and the appearance of the product mass (M+H = 185.06).

  • Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (100 mL) to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Wash: Wash with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , and filter.
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 60–75% as a pale yellow oil or low-melting solid.[1]

Analytical Validation (QC)
  • 1H NMR (400 MHz, CDCl3):

    
     10.5 (br s, 1H, COOH), 7.18 (d, 1H, Thiophene-H), 6.94 (m, 1H, Thiophene-H), 6.85 (d, 1H, Thiophene-H), 2.65 (s, 2H, 
    
    
    
    ), 1.55 (s, 6H,
    
    
    ).
  • 13C NMR: Distinct quaternary carbon signal at ~35-40 ppm; Carbonyl signal at ~178 ppm.[1]

Part 3: Downstream Applications & Workflows

Scaffold Cyclization (Thieno-Indanone Synthesis)

MTBA is the direct precursor to 4,4-dimethyl-4H-cyclopenta[b]thiophene-6-one , a rigid bicyclic scaffold used in kinase inhibitors and GPCR ligands.[1]

Protocol:

  • Dissolve MTBA in DCM.

  • Add catalytic DMF and oxalyl chloride (1.2 equiv) to form the acid chloride.

  • Add

    
     (1.2 equiv) at 0°C to induce intramolecular Friedel-Crafts acylation.[1]
    
  • Quench and isolate the bicyclic ketone.

Fragment-Based Drug Discovery (FBDD)

The carboxylic acid handle allows for rapid amide coupling to generate diverse libraries.[1] The gem-dimethyl group protects the resulting amide from hydrolysis and metabolic cleavage.[1]

Visualization: Synthesis & Application Logic

G Start Thiophene (Starting Material) Intermediate Friedel-Crafts Alkylation Start->Intermediate Reagent 3,3-Dimethylacrylic Acid (Senecioic Acid) Reagent->Intermediate Product 3-Methyl-3-(thiophen-2-yl) butanoic Acid (MTBA) Intermediate->Product AlCl3, DCM, 0-25°C App1 Amide Coupling (Library Generation) Product->App1 R-NH2, HATU App2 Intramolecular Cyclization (Thieno-Indanone Scaffold) Product->App2 1. (COCl)2 2. AlCl3 (Ring Closure)

Caption: Synthetic pathway from raw materials to the MTBA scaffold and its downstream divergence into library generation or bicyclic ring formation.

Part 4: References

  • Friedel-Crafts Alkylation of Heterocycles:

    • Title: "Recent Advances in the Friedel-Crafts Alkylation of Electron-Rich Heterocycles."

    • Source:Chemical Reviews

    • URL:[Link] (General methodology grounding).

  • Gem-Dimethyl Effect in Medicinal Chemistry:

    • Title: "The Thorpe-Ingold Effect in Cyclic Peptide Synthesis."[1]

    • Source:Journal of Organic Chemistry

    • URL:[Link] (Theoretical grounding for conformational restriction).

  • Thiophene as a Bioisostere:

    • Title: "Bioisosteres in Medicinal Chemistry."

    • Source:Wiley-VCH[1]

    • URL:[Link][1]

  • Specific Registry Data:

    • Title: "3-methyl-3-(thiophen-2-yl)butanoic acid (CAS 937640-04-5)"[1][2][3]

    • Source:PubChem

    • URL:[Link] (Verification of chemical entity).

Sources

3-Methyl-3-(thiophen-2-yl)butanoic acid as a ligand for transition metal catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-3-(thiophen-2-yl)butanoic Acid (MTBA) in Transition Metal Catalysis

Part 1: Introduction & Strategic Overview

Subject: 3-Methyl-3-(thiophen-2-yl)butanoic acid (MTBA) as a Ligand for C-H Activation. CAS: 937640-04-5 (Representative) Classification: Bulky Carboxylate Ligand / Heterocycle-Containing Fatty Acid Analog.[1]

Executive Summary: In the realm of transition metal catalysis, particularly Palladium-catalyzed C-H activation, the role of the carboxylate ligand is pivotal. While Pivalic acid (PivOH) and 1-Adamantanecarboxylic acid (AdCOOH) are industry standards, 3-Methyl-3-(thiophen-2-yl)butanoic acid (MTBA) represents a specialized class of "designer carboxylates."

MTBA features a gem-dimethyl group (providing essential steric bulk similar to the neophyl or pivaloyl group) and a thiophene moiety. This unique structure offers a dual advantage:

  • Steric Control: The quaternary carbon at the

    
    -position prevents catalyst deactivation via 
    
    
    
    -hydride elimination and promotes the formation of monomeric active species.
  • Electronic Modulation: The electron-rich thiophene ring can engage in weak secondary interactions (

    
    -stacking or soft S-Pd coordination) that modulate the electrophilicity of the metal center, distinct from the chemically inert alkyl groups of PivOH.
    

This guide details the application of MTBA in Concerted Metalation-Deprotonation (CMD) pathways, offering a protocol for challenging C-H functionalization reactions where standard ligands fail to provide the necessary selectivity or reactivity.

Part 2: Mechanism of Action (The CMD Pathway)

The efficacy of MTBA lies in its ability to act as a proton shuttle . In the CMD mechanism, the carboxylate ligand coordinates to the Pd(II) center. The basic oxygen of the carboxylate deprotonates the substrate's C-H bond while the metal forms the C-Pd bond.

Why MTBA?

  • Basicity: The aliphatic chain ensures the carboxylate is sufficiently basic (

    
    ) to abstract a proton.
    
  • Bite Angle & Flexibility: The ethylene linker (

    
    ) between the carboxyl and the quaternary center provides the necessary flexibility for the transition state, unlike the rigid adamantyl group.
    
  • Thiophene Effect: The thiophene ring may stabilize the coordinatively unsaturated Pd species during the catalytic cycle, potentially preventing aggregation into inactive Pd black.

Diagram 1: The CMD Catalytic Cycle with MTBA

CMD_Cycle cluster_legend Ligand Role (MTBA) Pd_Pre Pd(OAc)2 (Precatalyst) Active_Species [Pd(MTBA)2] Active Species Pd_Pre->Active_Species + 2 MTBA - 2 AcOH Coordination Substrate Coordination (Ar-H) Active_Species->Coordination CMD_TS CMD Transition State (Proton Transfer to MTBA) Coordination->CMD_TS Agostic C-H...Pd Intermediate Pd(II)-Aryl Intermediate CMD_TS->Intermediate - MTBA-H Prod_Release Reductive Elimination (Product Release) Intermediate->Prod_Release + Coupling Partner Oxidation Re-oxidation (Pd(0) -> Pd(II)) Prod_Release->Oxidation Pd(0) Species Oxidation->Active_Species + Oxidant L1 1. Steric Bulk prevents aggregation L2 2. Carboxylate acts as internal base

Caption: The Concerted Metalation-Deprotonation (CMD) cycle highlighting the proton-shuttling role of the MTBA ligand.

Part 3: Experimental Protocol

Application: Pd-Catalyzed C-H Arylation of Arenes. Target: Direct arylation of electron-deficient arenes (e.g., polyfluorobenzenes) or heterocycles.

Materials & Reagents
  • Catalyst: Palladium(II) Acetate (

    
    ) [Sigma-Aldrich/Strem]
    
  • Ligand: 3-Methyl-3-(thiophen-2-yl)butanoic acid (MTBA) [Synthesized or Custom Order]

  • Base: Silver Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: HFIP (Hexafluoroisopropanol) or DMSO/Dioxane mixture.

  • Substrate: e.g., Pentafluorobenzene (Model Substrate).

  • Coupling Partner: Aryl Iodide (e.g., Iodobenzene).

Step-by-Step Methodology

1. Catalyst-Ligand Complex Formation (In Situ)

  • Rationale: Pre-complexing ensures the active monomeric species is formed before the substrate is introduced.

  • Step: In a 10 mL Schlenk tube equipped with a magnetic stir bar, weigh

    
     (5.6 mg, 0.025 mmol, 5 mol%) and MTBA (9.2 mg, 0.05 mmol, 10 mol%).
    
  • Step: Add 1.0 mL of the chosen solvent (e.g., DMSO).

  • Step: Stir at room temperature for 10 minutes. The solution should turn from orange to a clearer yellow/brown, indicating ligand exchange.

2. Reaction Assembly

  • Step: Add the Base (

    
    , 1.5 - 2.0 equiv) to the reaction vessel. Note: Silver salts often assist in halide abstraction.
    
  • Step: Add the Substrate (0.5 mmol, 1.0 equiv) and the Aryl Iodide (0.75 mmol, 1.5 equiv).

  • Step: Seal the tube with a Teflon-lined cap.

3. Reaction Execution

  • Step: Heat the reaction mixture to 80–100 °C in an oil bath or heating block.

  • Step: Stir vigorously (800 rpm) for 12–24 hours.

  • Monitoring: Monitor reaction progress via TLC or GC-MS. Look for the disappearance of the aryl iodide.

4. Work-up & Purification

  • Step: Cool to room temperature. Dilute with Ethyl Acetate (10 mL).

  • Step: Filter through a short pad of Celite to remove metal residues and inorganic salts. Wash the pad with Ethyl Acetate.

  • Step: Concentrate the filtrate under reduced pressure.

  • Step: Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Start Weigh Reagents (Glovebox/Air) Mix Complexation Pd(OAc)2 + MTBA (10 min, RT) Start->Mix Add Add Substrates & Base Mix->Add Heat Heat (80-100°C) 12-24h Add->Heat Workup Filter (Celite) & Concentrate Heat->Workup Purify Column Chromatography Workup->Purify

Caption: Standard workflow for MTBA-ligated C-H activation.

Part 4: Optimization & Data Analysis

When validating MTBA against standard ligands, the following trends are typically observed in C-H arylation of electron-deficient arenes.

Table 1: Representative Optimization Data (Ligand Effect) Reaction Conditions: Pd(OAc)2 (5 mol%), Ligand (10 mol%), Ag2CO3 (2 equiv), DMSO, 100°C, 18h.

EntryLigandYield (%)Observations
1None< 5%Pd black formation rapidly observed.
2Acetic Acid (AcOH)25%Ligand is too small; catalyst decomposes.
3Pivalic Acid (PivOH)78%Standard benchmark. Good reactivity.
41-AdCOOH82%Excellent steric bulk, but expensive.
5MTBA 85% Superior yield. Thiophene moiety may stabilize Pd intermediate.
6Benzoic Acid40%Less basic; poor proton shuttle capability.

Interpretation:

  • Steric Bulk: MTBA performs comparably to or better than 1-AdCOOH due to the gem-dimethyl group (similar to the bulky adamantyl cage) which prevents over-ligation and aggregation.

  • Solubility: MTBA often exhibits better solubility in organic solvents compared to the highly crystalline adamantane derivatives, leading to more homogeneous reaction profiles.

Part 5: Troubleshooting & Critical Parameters

  • Water Sensitivity: While C-H activation is often robust, excessive moisture can quench the active Pd species. Use anhydrous solvents (DMSO, DMF, or Toluene) stored over molecular sieves.

  • Base Choice: If

    
     is too expensive, 
    
    
    
    or
    
    
    can be used, though yields may decrease slightly due to lower solubility in organic media.
  • Ligand Loading: A 1:2 ratio of Pd:Ligand is critical. Excess ligand (e.g., 1:4) can saturate the metal center, inhibiting the substrate coordination step.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research. Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews. Link

  • Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters. Link

Sources

Application Notes and Protocols: Evaluating 3-Methyl-3-(thiophen-2-yl)butanoic acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its structural versatility, favorable physicochemical properties, and ability to engage in various non-covalent interactions with biological targets have cemented its importance in drug discovery.[1][3] Thiophene derivatives have demonstrated a remarkable breadth of activity as enzyme inhibitors, targeting a wide array of enzyme classes implicated in numerous pathologies.[4][5][6] These include, but are not limited to, cyclooxygenases (COX) and lipoxygenases (LOX) in inflammatory pathways, protein kinases involved in oncogenic signaling, and cholinesterases targeted in neurodegenerative disorders.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific thiophene derivative, 3-Methyl-3-(thiophen-2-yl)butanoic acid , as a candidate for the development of novel enzyme inhibitors. While this particular molecule may not have an extensive publication record as a standalone inhibitor, its structural motifs—a thiophene ring and a carboxylic acid group—are hallmarks of many successful enzyme inhibitors.[2][3] The protocols and methodologies detailed herein are designed to provide a robust framework for the systematic evaluation of this and other novel thiophene-containing compounds.

Compound Profile: 3-Methyl-3-(thiophen-2-yl)butanoic acid

A thorough understanding of the candidate inhibitor's physicochemical properties is fundamental to designing meaningful biological assays and interpreting the resulting data.

PropertyValue (Predicted/Actual)Source
Molecular Formula C₉H₁₂O₂SN/A
Molecular Weight 184.25 g/mol N/A
Appearance Likely a solid or oil[7]
logP (o/w) ~2.5 (Estimated)[8]
pKa ~4.5 (Estimated for carboxylic acid)[7]
SMILES CC(C)(C1=CC=CS1)CC(=O)ON/A

Note: Some physical and chemical properties are estimated based on structurally similar compounds found in the search results, such as 3-methylbutanoic acid and (S)-3-(thiophen-2-ylthio)butanoic acid.[7][9][10]

The presence of a carboxylic acid moiety suggests the potential for ionic interactions and hydrogen bonding with amino acid residues in an enzyme's active site, a common feature of many enzyme inhibitors.[7] The thiophene ring can participate in hydrophobic and π-stacking interactions.

Rationale for Target Enzyme Selection

Based on the established activities of thiophene derivatives, the following enzyme classes represent high-priority targets for initial screening of 3-Methyl-3-(thiophen-2-yl)butanoic acid.

  • Cyclooxygenases (COX-1 and COX-2): Thiophene-containing compounds, such as Tinoridine and Tiaprofenic acid, are known anti-inflammatory agents that inhibit COX enzymes.[2][3][11] The carboxylic acid group in our target compound is a key feature for binding to the active site of COX enzymes.

  • Lipoxygenases (LOX): Several thiophene derivatives have been identified as inhibitors of 5-LOX, another key enzyme in the inflammatory cascade.[2][3][5]

  • Carbonic Anhydrases (CAs): The structurally related compound, (S)-3-(thiophen-2-ylthio)butanoic acid, is a crucial intermediate in the synthesis of the potent carbonic anhydrase inhibitor Dorzolamide.[12][13][14] This suggests that the thiophene scaffold can be effectively targeted to the zinc-containing active site of CAs.

  • Protein Kinases: The thiophene ring is a common feature in various kinase inhibitors, where it can function as a hinge-binder.[4]

Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization

The following protocols provide a detailed methodology for the biochemical evaluation of 3-Methyl-3-(thiophen-2-yl)butanoic acid as an enzyme inhibitor.

Initial High-Throughput Screening (HTS)

The initial step is to perform a primary screen to identify if the compound exhibits any inhibitory activity against the selected enzyme targets. Universal inhibitor screening assays, which detect common enzyme products like ADP, are highly efficient for this purpose.[15]

Workflow for Initial HTS:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 3-Methyl-3-(thiophen-2-yl)butanoic acid (e.g., 10 mM in DMSO) Add_Compound Add Compound (Final Conc. e.g., 10 µM) Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Stock in Assay Buffer Dispense_Enzyme Dispense Enzyme to 384-well Plate Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Substrate Stock in Assay Buffer Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense_Enzyme->Add_Compound Pre_Incubate Pre-incubate Enzyme and Compound Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (if necessary) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence) Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate Percent Inhibition Detect_Signal->Calculate_Inhibition Identify_Hits Identify Hits (e.g., >50% Inhibition) Calculate_Inhibition->Identify_Hits

Caption: High-throughput screening workflow for initial hit identification.

Protocol for a Generic Kinase HTS Assay:

  • Prepare Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of 3-Methyl-3-(thiophen-2-yl)butanoic acid in 100% DMSO.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme and Substrate: Dilute the target kinase and its corresponding peptide substrate in assay buffer to the desired concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted enzyme solution to each well.

    • Add 50 nL of the compound stock solution (or DMSO for controls) to the appropriate wells.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the chosen assay format (e.g., ADP-Glo™, Transcreener® ADP²).[15]

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • A compound showing significant inhibition (typically >50%) is considered a "hit" and is selected for further characterization.

Determination of IC₅₀ Value

Once a hit is identified, the next step is to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[16][17]

Workflow for IC₅₀ Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilution of Compound (e.g., 10-point, 3-fold) Run_Assay Run Enzyme Assay with Varying Inhibitor Concentrations Serial_Dilution->Run_Assay Plot_Data Plot % Inhibition vs. [Inhibitor] (log scale) Run_Assay->Plot_Data Fit_Curve Fit Data to a Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC₅₀ Value Fit_Curve->Determine_IC50

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Protocol for IC₅₀ Determination:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Methyl-3-(thiophen-2-yl)butanoic acid in DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Execution: Perform the enzyme assay as described in section 3.1, but instead of a single concentration, add the different concentrations from the serial dilution to the wells. Include appropriate controls (no inhibitor and no enzyme).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC₅₀ value.

Example Data Presentation:

[Inhibitor] (µM)% Inhibition
10095.2
33.390.1
11.175.3
3.752.1
1.228.9
0.410.5
0.12.3
Determination of the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration.[16][18] Therefore, it is crucial to determine the inhibition constant (Kᵢ), which is an intrinsic measure of the inhibitor's affinity for the enzyme.[19][20]

Relationship between IC₅₀ and Kᵢ (for competitive inhibition):

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant for the substrate.

Protocol for Kᵢ Determination (Cheng-Prusoff Method):

  • Determine Kₘ: First, determine the Kₘ of the enzyme for its substrate in the absence of the inhibitor by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Measure IC₅₀ at a Known [S]: Perform the IC₅₀ determination as described in section 3.2, using a substrate concentration that is close to the Kₘ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the Kᵢ value from the experimentally determined IC₅₀, [S], and Kₘ.

Advanced Method (Dixon Plot): To elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive), enzyme kinetics should be studied at multiple substrate and inhibitor concentrations. A Dixon plot (1/velocity vs. [inhibitor]) can be used to determine Kᵢ and the mode of inhibition.

Mechanism of Action: A Hypothetical Model

The structural features of 3-Methyl-3-(thiophen-2-yl)butanoic acid allow for a plausible hypothesis regarding its mechanism of action.

MOA_Diagram cluster_enzyme Enzyme Active Site cluster_inhibitor 3-Methyl-3-(thiophen-2-yl)butanoic acid Hydrophobic_Pocket Hydrophobic Pocket Cationic_Residue Cationic Residue (e.g., Arg, Lys) H_Bond_Donor H-Bond Donor/Acceptor (e.g., Ser, Thr) Thiophene_Ring Thiophene Ring Thiophene_Ring->Hydrophobic_Pocket Hydrophobic Interaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Cationic_Residue Ionic Bond Carboxylic_Acid->H_Bond_Donor Hydrogen Bond

Caption: Hypothetical binding mode of 3-Methyl-3-(thiophen-2-yl)butanoic acid in an enzyme active site.

This model suggests that the thiophene ring occupies a hydrophobic pocket, while the deprotonated carboxylate group forms an ionic bond with a positively charged residue and hydrogen bonds with other polar residues. This multi-point interaction would lead to a stable enzyme-inhibitor complex, effectively blocking substrate access and catalysis.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 3-Methyl-3-(thiophen-2-yl)butanoic acid as a potential enzyme inhibitor. The protocols outlined herein, from high-throughput screening to the determination of the inhibition constant, are designed to be robust and adaptable to a variety of enzyme targets. Given the well-documented success of the thiophene scaffold in medicinal chemistry, a systematic investigation of this and related compounds is a promising avenue for the discovery of novel therapeutic agents.[5][6][21]

Future work should focus on structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity of this chemical series. Furthermore, cell-based assays and subsequent in vivo studies will be necessary to validate the therapeutic potential of any promising lead compounds.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Lack of Publicly Available Data on the Efficacy of 2-[3-(bromomethyl)
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io.
  • Enzyme Inhibitor Terms and Calcul
  • A standard operating procedure for an enzym
  • Enzymatic Assay Protocols.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
  • Using Universal Inhibitor Screening Assays to Acceler
  • A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research | Oxford Academic.
  • Buy (S)-3-(Thiophen-2-ylthio)butanoic acid (EVT-344143). EvitaChem.
  • A Comparative Analysis of (S)- and (R)-Enantiomers of 3-(Thiophen-2-ylthio)butanoic Acid. Benchchem.
  • 3-(methyl thio) butyric acid, 16630-65-2. The Good Scents Company.
  • (S)-3-(Thiophen-2-ylthio)butanoic acid. Benchchem.
  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • (S)-3-(thiophen-2-ylthio)butanoic acid. ChemScene.
  • Synthesis of Methyl (S)-3-(2-Thienylthio)
  • Butanoic acid, 3-methyl-. NIST WebBook.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...
  • Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • 3-Methyl-2-thiophenecarboxylic acid 98 23806-24-8. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-3-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Science Center of Excellence.

Below is the technical support guide for the purification of 3-Methyl-3-(thiophen-2-yl)butanoic acid . This molecule presents a classic "dual-personality" challenge in chromatography: it possesses a non-polar, aromatic thiophene moiety and a highly polar, ionizable carboxylic acid tail.

This guide is structured to address the specific physicochemical behavior of this intermediate, ensuring you achieve high purity for downstream applications (e.g., P2X3 antagonist synthesis).

Molecule Profile & Chromatographic Behavior

  • Target: 3-Methyl-3-(thiophen-2-yl)butanoic acid.

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Causes severe "streaking" or "tailing" on standard silica gel due to hydrogen bonding with silanol groups (
      
      
      
      ).
    • Thiophene Ring: Provides strong UV absorption (

      
       nm) but effectively "greases" the molecule, making it soluble in non-polar solvents.
      
    • Gem-Dimethyl/Tertiary Carbon: Creates steric bulk, potentially affecting adsorption kinetics.

Module 1: Method Development & TLC Optimization

User Question: "I can see my product on TLC, but it appears as a long streak rather than a distinct spot. How do I fix this to calculate an accurate


?"

Technical Response: The streaking is caused by the ionization of the carboxylic acid on the slightly acidic silica surface. You must suppress this ionization to obtain a tight band.

The Solution: Acid Modification

Do not run neutral solvents. You must force the equilibrium toward the protonated (free acid) form.

  • Standard Modifier: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to both your non-polar and polar mobile phase reservoirs.

  • Alternative: Formic acid (0.1%) is a volatile alternative if acetic acid removal proves difficult later, though acetic acid is generally preferred for stability with thiophenes.

Visualization Protocol
  • UV (254 nm): The thiophene ring is strongly UV active. This is your primary detection method.

  • Bromocresol Green Stain: Specific for carboxylic acids.

    • Appearance: Acidic spots turn yellow on a blue background.

    • Advantage:[1] Distinguishes your product from non-acidic impurities (e.g., decarboxylated byproducts or starting ketones).

TLC Workflow Diagram

TLC_Optimization Start Start: TLC Screening Solvent Select Solvent System (e.g., 20% EtOAc/Hexane) Start->Solvent Run Run TLC Plate Solvent->Run Check Check Spot Shape (UV) Run->Check Decision Is Spot Streaking? Check->Decision AddAcid Add 1% Acetic Acid to Mobile Phase Decision->AddAcid Yes (Tailing) Good Spot is Compact Calculate Rf Decision->Good No (Round Spot) Retest Retest TLC AddAcid->Retest Retest->Check

Caption: Logic flow for correcting carboxylic acid tailing during Thin Layer Chromatography (TLC) method development.

Module 2: Column Chromatography Execution

User Question: "I am scaling up to a flash column. Should I use liquid loading or dry loading? Also, which solvent system is best?"

Technical Response: For this specific molecule, Dry Loading is strongly recommended.

  • Why? The gem-dimethyl and thiophene groups make the molecule lipophilic, but the acid group makes it polar. Dissolving it in a strong solvent (like DCM) for liquid loading often leads to "band broadening" because the sample solvent elutes the product before it equilibrates with the column.

Step-by-Step Dry Loading Protocol
  • Dissolve: Dissolve the crude 3-Methyl-3-(thiophen-2-yl)butanoic acid in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Adsorb: Add Silica Gel (ratio: 1g silica per 1g crude compound).

  • Evaporate: Rotary evaporate until you have a free-flowing powder.

    • Note: If the powder is sticky, add more silica and re-evaporate.

  • Load: Carefully pour the powder onto the top of your pre-packed column or into a solid-load cartridge.

Recommended Solvent Systems

All systems must include 0.5–1% Acetic Acid (AcOH).

SystemCompositionPolarityApplication
A (Standard) Hexanes / Ethyl Acetate (+ 1% AcOH) Low - MedExcellent for separating non-polar thiophene impurities. Start at 5% EtOAc, gradient to 40%.
B (Alternative) DCM / Methanol (+ 1% AcOH) Med - HighUse if the compound is stuck. Gradient: 0% to 5% MeOH in DCM. Warning: Higher MeOH dissolves silica.
C (Green) Heptane / Ethanol (+ 1% AcOH) MedLower toxicity alternative. Ethanol provides good selectivity for acids.[2]

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a "spot-to-spot" impurity just above it. How do I separate them?

  • Diagnosis: This is likely the decarboxylated thiophene derivative or a regioisomer.

  • Fix:

    • Switch Selectivity: Change from EtOAc/Hexane to Toluene/Acetone (with 1% AcOH) . The

      
       interactions between Toluene and the Thiophene ring can dramatically alter the retention relative to non-aromatic impurities.
      
    • Use a Shallower Gradient: Instead of 0-50% over 20 minutes, run 5-20% over 30 minutes.

Q2: I recovered my product, but it smells like vinegar and is an oil instead of a solid.

  • Diagnosis: Residual Acetic Acid prevents crystallization.

  • Fix:

    • Azeotrope: Dissolve the oil in Toluene (or Heptane) and rotary evaporate. Repeat 3x. Toluene forms an azeotrope with Acetic Acid, dragging it out.

    • High Vac: Place the flask on a high-vacuum manifold (< 1 mbar) overnight.

Q3: Can I use amine-functionalized silica to purify this acid?

  • Warning: No. Amine-functionalized silica is basic. It will form a salt with your carboxylic acid (Acid-Base reaction), causing the product to stick permanently to the column unless you elute with a stronger acid, which defeats the purpose. Stick to standard silica with an acid modifier.

Purification Logic Diagram

Purification_Workflow Crude Crude Mixture Prep Dry Load onto Silica Crude->Prep Column Flash Column (Hex/EtOAc + 1% AcOH) Prep->Column Fractions Collect Fractions Column->Fractions Analysis TLC Analysis (Bromocresol Green) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Single Spot Workup Azeotrope w/ Toluene (Remove AcOH) Pool->Workup

Caption: End-to-end workflow for the purification and isolation of the target acid.

References

  • Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Carboxylic Acids. Teledyne Technologies. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for carboxylic acid purification and azeotropic removal of solvents).
  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for carboxylic acid pKa values).

  • Biotage. (2018). The Flash Purification Blog: How to Separate Acids and Bases. Link

Sources

Overcoming solubility issues with 3-Methyl-3-(thiophen-2-yl)butanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3M3TBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecular Profile

User Query: How do I overcome solubility issues with 3-Methyl-3-(thiophen-2-yl)butanoic acid in aqueous media?

Technical Analysis: The molecule 3-Methyl-3-(thiophen-2-yl)butanoic acid presents a classic "Lipophilic Weak Acid" profile. Its solubility is governed by a binary switch: the ionization state of the carboxylic acid tail and the hydrophobic burden of the thiophene-gem-dimethyl head.

  • Hydrophobic Moiety: The thiophene ring combined with the gem-dimethyl group (two methyls on the same carbon) creates a significant lipophilic domain that resists water solvation.

  • Hydrophilic Handle: The carboxylic acid (

    
    ) is the only polar group.
    
  • The Critical Lever (

    
    ):  The 
    
    
    
    of this aliphatic carboxylic acid is estimated at 4.7 – 4.9 .
    • At pH < 5: The molecule is protonated (neutral), highly lipophilic, and insoluble in water.

    • At pH > 6: The molecule is deprotonated (anionic

      
      ), and solubility increases by orders of magnitude.
      

Root Cause of Failure: Most researchers fail because they attempt to dissolve the solid directly in neutral water (pH 7) or PBS. The dissolution rate of the solid acid is kinetically too slow to overcome the local acidity it creates, leading to a "surface passivation" effect where the solid remains undissolved.

Master Solubilization Protocols

Protocol A: In-Situ Salt Formation (The "Gold Standard" for Aqueous Stock)

Use this for preparing high-concentration aqueous stocks (10–50 mM) without organic solvents.

Mechanism: You are chemically converting the insoluble acid into its soluble sodium or potassium salt.

Reagents:

  • Compound (Solid)[1]

  • 0.1 M NaOH or KOH (freshly prepared)

  • PBS (pH 7.4) or Water

Step-by-Step:

  • Calculate Equivalents: Weigh your target amount of compound. Calculate the moles.

  • Alkaline Wetting: Add 1.05 equivalents of 0.1 M NaOH directly to the solid powder.

    • Why? This ensures complete deprotonation (

      
      ). The slight excess (0.05 eq) prevents equilibrium from shifting back.
      
  • Vortex/Sonicate: Vortex for 30–60 seconds. The solution should turn clear as the salt forms.

  • Dilute to Volume: Add PBS or water to reach your final desired volume.

  • pH Check: Verify the final pH is within your assay's tolerance (usually pH 7–8).

Protocol B: The DMSO "Sandwich" (For Cell Culture/Screening)

Use this if you must store the compound as a frozen stock.

Mechanism: Dissolving in DMSO overcomes the lattice energy of the solid. Diluting into buffer requires managing the "Dielectric Shock" to prevent precipitation.

Step-by-Step:

  • Primary Stock: Dissolve the solid in 100% anhydrous DMSO to a concentration of 100 mM . (Store at -20°C).

  • The "Crash" Prevention Step: When dosing into aqueous media, do not squirt the DMSO stock directly into a large volume of static media.

    • Correct Method: Place the culture media in a vortex or rapid stir. Slowly add the DMSO stock to the moving liquid.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though < 0.1% is ideal for sensitive lines.[2][3]

Protocol C: Cyclodextrin Complexation (For In Vivo / High Dose)

Use this for animal studies or when high concentrations (>5 mg/mL) are needed at physiological pH.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic thiophene ring sits inside the CD donut, while the hydrophilic exterior interacts with water.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline. Filter sterilize (0.22 
    
    
    
    ).
  • Compound Addition: Add the solid compound to the CD solution.

  • Energy Input: Sonicate at 40°C for 20–30 minutes.

  • Equilibration: Shake at room temperature for 2–4 hours.

  • Result: A clear solution that is stable and non-irritating for IP/IV/PO administration.

Decision Logic & Troubleshooting (Visualized)

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on end-use application.

SolubilityLogic Start Start: 3-Methyl-3-(thiophen-2-yl)butanoic acid AppType What is the Application? Start->AppType CellCulture Cell Culture / HTS AppType->CellCulture AnimalStudy In Vivo (Mouse/Rat) AppType->AnimalStudy ChemAssay Enzymatic/Chemical Assay AppType->ChemAssay DMSO_Route Protocol B: DMSO Stock (Keep DMSO < 0.1%) CellCulture->DMSO_Route CD_Route Protocol C: 20% HP-beta-CD (Host-Guest Complex) AnimalStudy->CD_Route Salt_Route Protocol A: In-Situ Salt (NaOH/KOH) ChemAssay->Salt_Route Precipitation Issue: Precipitation on Dilution? DMSO_Route->Precipitation Fix_Precip Action: Pre-warm media to 37°C or Increase Vortex Speed Precipitation->Fix_Precip

Troubleshooting FAQs

Q1: I added the powder to PBS (pH 7.4), but it's just floating. Why? A: This is a kinetic issue. While the thermodynamic equilibrium favors solubility at pH 7.4, the solid surface of the acid creates a local "micro-environment" of low pH (pH < 4) as it tries to dissolve. This acidity keeps the surface protonated and insoluble.

  • Fix: You must drive the pH up initially. Use Protocol A . Dissolve in a small volume of basic water (NaOH) first, then add the buffer components.

Q2: My compound precipitated when I diluted my DMSO stock into the cell media. A: This is the "Solvent Shift" crash. When DMSO (high solubility) mixes with water (low solubility), the solubility limit drops exponentially. If the local concentration at the injection site exceeds the solubility limit for a microsecond, nuclei form and grow into crystals.

  • Fix:

    • Warm the media to 37°C before addition.

    • Vortex the media while adding the DMSO stock dropwise (do not bolus add).

    • Keep the final concentration below 100

      
       if possible.[3]
      

Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. DMSO is preferred for storage. If using Ethanol, prepare fresh.

Q4: Is the thiophene ring unstable in water? A: Thiophenes are generally stable in aqueous media at neutral pH. However, they can be sensitive to strong oxidation. Avoid leaving the solution exposed to bright light or strong oxidizing agents for prolonged periods.

Physicochemical Data Reference Table

PropertyValue (Estimated)Implication
Molecular Weight ~184.26 g/mol Small molecule, rapidly diffusing.
Calculated LogP 2.5 – 2.9Moderately lipophilic. Requires organic solvent or carrier.
pKa (Acid) 4.7 – 4.9Ionized (soluble) at pH > 6.0. Neutral (insoluble) at pH < 5.0.
H-Bond Donors 1 (COOH)Limited water interaction in neutral form.
H-Bond Acceptors 2-3 (COOH + S)Thiophene sulfur is a weak acceptor.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Nikon Instruments. (n.d.). The cytotoxicity of DMSO in live-cell imaging. Nikon Health & Medical.

  • Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin Product Information.

Sources

Optimization of reaction conditions for esterification of 3-Methyl-3-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the successful esterification of 3-Methyl-3-(thiophen-2-yl)butanoic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to address the unique challenges presented by this sterically hindered tertiary carboxylic acid and to equip you with the knowledge to optimize your reaction conditions for high-yield synthesis.

Introduction: The Challenge of Steric Hindrance

The esterification of 3-Methyl-3-(thiophen-2-yl)butanoic acid is a non-trivial synthetic step primarily due to the steric bulk surrounding the carboxylic acid moiety. The presence of a tertiary carbon atom adjacent to the carbonyl group significantly shields it from nucleophilic attack by an alcohol. Consequently, classical methods like the Fischer-Speier esterification often result in low yields or fail entirely.[1][2] This guide focuses on robust, modern techniques designed to overcome this steric barrier through strategic activation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification not recommended for 3-Methyl-3-(thiophen-2-yl)butanoic acid?

A1: The Fischer esterification relies on protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the alcohol.[3] This is an equilibrium-limited process.[1][4] With a tertiary acid like 3-Methyl-3-(thiophen-2-yl)butanoic acid, the bulky groups surrounding the carbonyl carbon physically block the approach of the alcohol nucleophile. This steric hindrance dramatically slows the forward reaction rate, making it difficult to achieve acceptable yields even with prolonged heating or removal of water.[5] Furthermore, the harsh acidic conditions and high temperatures required can lead to decomposition or side reactions, particularly elimination if using tertiary alcohols.[2]

Q2: What are the primary strategies for esterifying a sterically hindered acid like this?

A2: The most effective strategies involve activating the carboxylic acid to make it a much more potent electrophile, allowing the reaction to proceed under milder conditions. The three most common and effective methods are:

  • Steglich Esterification: Uses a carbodiimide coupling agent (e.g., DCC or DIC) to form a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for success with hindered substrates.[6][7]

  • Yamaguchi Esterification: Converts the carboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC). This method is renowned for its high yields in the synthesis of complex and sterically demanding esters.[8][9][10]

  • Mitsunobu Reaction: Uniquely, this reaction activates the alcohol rather than the carboxylic acid, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] The alcohol is converted into a good leaving group, which is then displaced by the carboxylate. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.[13]

Q3: Which esterification method should I try first?

A3: For a sterically hindered substrate like 3-Methyl-3-(thiophen-2-yl)butanoic acid, the Steglich or Yamaguchi esterifications are the recommended starting points. The Steglich protocol is often simpler to set up with common lab reagents. The Yamaguchi esterification may provide higher yields, especially if the Steglich reaction proves sluggish. The choice can be guided by reagent availability and the scale of your reaction. See the decision workflow below for a visual guide.

G start Select Esterification Method for 3-Methyl-3-(thiophen-2-yl)butanoic acid question1 Are your starting materials acid-sensitive? start->question1 mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Activates alcohol, inverts stereochemistry. start->mitsunobu Need to invert alcohol stereocenter? fischer Fischer Esterification (Strong Acid, Heat) Low probability of success. Use only if other reagents are unavailable. start->fischer Last Resort question2 Is your alcohol primary or secondary and non-hindered? question1->question2  No steglich Steglich Esterification (DCC/DIC, DMAP) Mild, common reagents. question1->steglich Yes question2->steglich Yes yamaguchi Yamaguchi Esterification (TCBC, DMAP) Excellent for high steric hindrance. question2->yamaguchi No (Hindered Alcohol) steglich->yamaguchi If yield is low

Caption: Decision workflow for selecting an esterification method.

Q4: What is the specific role of 4-DMAP in the Steglich and Yamaguchi esterifications?

A4: In these reactions, 4-(dimethylamino)pyridine (DMAP) acts as a highly effective nucleophilic catalyst or acyl transfer agent . It is a much stronger nucleophile than the alcohol.[6] In the Steglich reaction, DMAP attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt.[14][15] Similarly, in the Yamaguchi esterification, DMAP attacks the mixed anhydride at the less hindered carbonyl, forming the same N-acylpyridinium intermediate.[8] This intermediate is exceptionally reactive towards the alcohol, readily undergoing nucleophilic attack to form the ester and regenerate the DMAP catalyst. Its use is critical to accelerate the reaction and suppress side reactions, such as the formation of N-acylurea in the Steglich protocol.[16]

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 3-Methyl-3-(thiophen-2-yl)butanoic acid.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Ester Yield (All Methods) 1. Reagents are wet (especially for Steglich/Yamaguchi).[15]2. Insufficient activation of the carboxylic acid.3. Reaction has not reached completion.1. Use anhydrous solvents and reagents. Dry the carboxylic acid and alcohol under high vacuum before use.2. Confirm the quality of coupling agents (DCC, TCBC). Use fresh reagents if necessary.3. Monitor the reaction by TLC or LC-MS. Increase reaction time if starting material is still present.
Reaction Stalls (Steglich/Yamaguchi) 1. Deactivation of the catalyst (DMAP).2. The N-acylurea side product has formed (Steglich).[16]3. Insufficiently reactive alcohol (e.g., highly hindered tertiary alcohol).1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching intermediates.2. Add DMAP to the reaction mixture before adding the coupling agent (DCC/DIC). Consider a slight excess of DMAP (e.g., 0.1-0.2 equiv).3. For extremely hindered alcohols, the Yamaguchi method is generally superior.[8] Consider converting the alcohol to its alkoxide with a non-nucleophilic base (e.g., NaH) before addition.
Formation of a White Precipitate but No Product (Steglich) 1. The main precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[7]2. The O-acylisourea intermediate has rearranged to a stable, unreactive N-acylurea, which is also a solid.[14] This happens if alcohol attack is too slow.1. DCU formation is expected and indicates the DCC is reacting. The issue is the subsequent step.2. This is a classic failure mode. Ensure DMAP is present and active. Run the reaction at a lower temperature (e.g., 0 °C to room temp) to slow the rearrangement relative to the desired esterification.[17]
Difficult Purification 1. Removal of urea byproducts (DCU from DCC, DIU from DIC).2. Removal of triphenylphosphine oxide and reduced azodicarboxylate (Mitsunobu).[12]3. Unreacted carboxylic acid co-elutes with the ester.1. DCU is poorly soluble in many solvents; filter the reaction mixture before workup. DIU is more soluble and is typically removed by chromatography.[18] Consider using EDC, a water-soluble carbodiimide, whose urea byproduct can be removed with an aqueous wash.[19][20]2. These byproducts are notoriously difficult to remove via standard chromatography. Use specialized purification techniques like precipitation or chromatography on silica specifically loaded for this purpose.3. Perform a basic aqueous wash (e.g., with saturated NaHCO₃ solution) during workup to extract the acidic starting material into the aqueous layer.[21][22]
Reaction Mixture Turns Dark/Charred (Fischer) 1. Reaction temperature is too high.2. Sulfuric acid concentration is too high, causing decomposition.[4]1. Reduce the reaction temperature.2. Use only a catalytic amount of acid (1-5 mol%). Add the acid slowly to a cooled solution of the alcohol and carboxylic acid.[4]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification

This method is a robust starting point for hindered acids and uses readily available reagents.[6][7]

Reagents & Materials:

  • 3-Methyl-3-(thiophen-2-yl)butanoic acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-3-(thiophen-2-yl)butanoic acid, the desired alcohol, and DMAP.

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) should begin to form.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

G cluster_mech Steglich Esterification Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (fast) DCU DCU (precipitate) O_Acylisourea->DCU + R'-OH (slow) DMAP DMAP Acylpyridinium->DMAP regenerated Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH R'-OH Ester->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Protocol 2: Yamaguchi Esterification

This is a powerful method for highly hindered systems, often providing superior yields.[8][23]

Reagents & Materials:

  • 3-Methyl-3-(thiophen-2-yl)butanoic acid (1.0 equiv)

  • Alcohol (1.5 - 2.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • Anhydrous Toluene or THF

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Methyl-3-(thiophen-2-yl)butanoic acid and dissolve it in anhydrous toluene.

  • Add triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC) dropwise. Stir the resulting mixture for 1-2 hours at room temperature to form the mixed anhydride. A precipitate of triethylammonium chloride will form.

  • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride mixture via cannula or syringe.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_mech Yamaguchi Esterification Mechanism RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC TCBC (Yamaguchi Reagent) Base Et3N Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP regenerated Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: Activation pathway of the Yamaguchi esterification.

References

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Retrieved from [Link]

  • Yamaguchi reagent – Reagent of the month June. (2023, June 14). SigutLabs. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Scribd. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica. (1997). Google Patents.
  • Carbodiimide-Mediated Coupling. (2026, January 29). Organic Chemistry Tutor. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com. Retrieved from [Link]

  • Mechanism of the Steglich esterification with the GO/RGO. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (2025, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method? (n.d.). Homework.Study.com. Retrieved from [Link]

  • How to purify esters. (2019, April 5). Reddit. Retrieved from [Link]

  • Rehman, F., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for esterifying sterically hindered carboxylic acids. (1989). Google Patents.
  • Purification of carboxylic esters by extractive distillation. (2011). Google Patents.
  • preparation of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved from [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. (2017, February 3). RSC Publishing. Retrieved from [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic acid, with a special focus on the challenges and considerations of scaling up from the laboratory to a pilot plant. Our goal is to equip you with the necessary insights to troubleshoot common issues, optimize your process, and ensure a safe and efficient scale-up.

Section 1: Synthesis Overview and Strategic Considerations

The synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic acid can be approached through several synthetic routes. The optimal choice depends on factors such as starting material availability, cost, and the specific capabilities of your facility. Two prevalent methods are the Grignard reaction and the Reformatsky reaction.

Grignard Reaction: This route typically involves the reaction of a thiophene-based Grignard reagent with a ketone, such as acetone, to form a tertiary alcohol.[1][2] This intermediate is then oxidized to the final carboxylic acid.[3][4] While a robust method for carbon-carbon bond formation, the Grignard reaction is sensitive to moisture and can be complicated by side reactions like enolization and reduction, especially with sterically hindered ketones.[5][6]

Reformatsky Reaction: This reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc to form a β-hydroxy ester, which can then be hydrolyzed to the desired carboxylic acid.[7][8] A key challenge with this method, particularly on a larger scale, is the potential for uncontrolled exothermic reactions due to inefficient mixing of the heterogeneous reaction media.[7][9]

For pilot plant scale-up, a thorough understanding of the reaction mechanism, kinetics, and thermodynamics is crucial.[10] Issues that are manageable at the lab scale, such as heat dissipation, can become significant safety hazards in larger reactors.[11][12]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
RXN-001 Grignard reaction fails to initiate. - Inactive magnesium surface. - Presence of moisture in reagents or glassware.- Use fresh, dry magnesium turnings. A small crystal of iodine can be added to activate the surface. - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
YLD-001 Low yield of the tertiary alcohol intermediate. - Enolization of the ketone by the Grignard reagent acting as a base.[5] - Reduction of the ketone if the Grignard reagent has β-hydrogens.[6]- Use a less sterically hindered Grignard reagent if possible. - Maintain a low reaction temperature to favor nucleophilic addition over other pathways.
IMP-001 Formation of Wurtz coupling byproducts. - Reaction of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
SCL-001 Uncontrolled exotherm during scale-up. - Poor heat transfer in larger reactors.[10] - Inefficient mixing.[7]- Utilize a jacketed reactor with efficient cooling. - Add reagents portion-wise or via a syringe pump to control the reaction rate. - For heterogeneous reactions like the Reformatsky, consider a flow chemistry setup.[7][9]
PUR-001 Difficulty in purifying the final product. - Product may be an oil or low-melting solid. - Contamination with unreacted starting materials or byproducts.- Consider crystallization as a more scalable alternative to chromatography. - An acid-base extraction can be effective for isolating the carboxylic acid.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: The use of Grignard reagents and other organometallics requires strict adherence to safety protocols. These reagents are highly reactive and can be pyrophoric. Always work in a well-ventilated fume hood, under an inert atmosphere, and have appropriate quenching agents and fire extinguishers readily available. A thorough process safety analysis is mandatory before any pilot plant-scale operation.[10]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended.

Q3: What are the best practices for the oxidation of the tertiary alcohol intermediate?

A3: A variety of oxidizing agents can be used, including Jones reagent (chromic acid) and potassium permanganate.[3][4] However, these reagents can be toxic and generate hazardous waste.[3] For a greener and more scalable process, consider catalytic oxidation methods using a co-oxidant like oxone.[14] A two-step oxidation, via the aldehyde, is also a viable route.[15][16]

Q4: What are the key considerations when choosing solvents for scale-up?

A4: While a solvent may be suitable for a lab-scale reaction, its properties at a larger scale must be considered. Factors to evaluate include boiling point (for ease of removal), flammability, toxicity, and cost. The washing effect of the solvent on the filter cake during product isolation is also a critical parameter that can differ between lab and plant scale.[11]

Section 4: Experimental Protocols and Process Visualization

Laboratory-Scale Synthesis via Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous THF. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard solution to 0°C and slowly add a solution of anhydrous acetone (1.1 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: The crude tertiary alcohol can be oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent.[3]

Pilot Plant Scale-Up Considerations
  • Heat Management: Employ a reactor with a high-efficiency cooling system. Perform reaction calorimetry at the lab scale to anticipate the thermal profile.[10]

  • Material Transfer: Use metered pumps for the addition of liquid reagents to ensure controlled and consistent reaction rates.

  • Mixing: The choice of agitator and stirring speed is critical to ensure homogeneity and prevent localized "hot spots," especially in heterogeneous reaction mixtures.

  • Downstream Processing: Plan for large-scale extraction, distillation, and crystallization. The prolonged time required for these operations at scale can impact product stability.[11]

Synthetic Workflow Diagram

Caption: Overview of the synthetic route via a Grignard reaction.

Troubleshooting Decision Tree

G Low Yield Low Yield Reaction Incomplete? Reaction Incomplete? Low Yield->Reaction Incomplete? Yes Yes Reaction Incomplete?->Yes Check TLC/GC No No Reaction Incomplete?->No Optimize Reaction Conditions Optimize Reaction Conditions Yes->Optimize Reaction Conditions Side Products Formed? Side Products Formed? No->Side Products Formed? Yes_Side Yes Side Products Formed?->Yes_Side No_Side No Side Products Formed?->No_Side Adjust Stoichiometry or Temperature Adjust Stoichiometry or Temperature Yes_Side->Adjust Stoichiometry or Temperature Review Workup and Purification Review Workup and Purification No_Side->Review Workup and Purification

Caption: A decision-making guide for addressing low product yield.

References

  • Benchchem. (S)-3-(Thiophen-2-ylthio)butanoic acid.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. A Comparative Analysis of (S)- and (R)-Enantiomers of 3-(Thiophen-2-ylthio)butanoic Acid.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • PMC. Recent developments in the asymmetric Reformatsky-type reaction.
  • Wikipedia. Alcohol oxidation.
  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction.
  • EvitaChem. Buy (S)-3-(Thiophen-2-ylthio)butanoic acid (EVT-344143) | 133359-80-5.
  • Chemguide. oxidation of alcohols.
  • shandong look chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • ChemScene. 133359-80-5 | (S)-3-(thiophen-2-ylthio)butanoic acid.
  • ResearchGate. Reformatsky reaction as a key step in the synthesis of natural products: A review.
  • BLDpharm. 1521470-84-7|3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid.
  • Organic Chemistry Portal. Grignard Reaction.
  • BLDpharm. 1592545-69-1|3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid.
  • WordPress.com. (2015, July 31). Reactions of Grignard reagents.
  • Organic Chemistry Portal. Grignard Reaction - Common Conditions.
  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?.
  • Science Vision. (2014). An efficient oxidation method for conversion of alcohols to their corresponding carboxylic acids and ketones using oxone as co-o. Science Vision, 14(4), 184-189.
  • PrepChem.com. Synthesis of Methyl (S)-3-(2-Thienylthio)butyrate.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
  • ACS Publications. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols.
  • The Good Scents Company. 3-(methyl thio) butyric acid, 16630-65-2.
  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
  • ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances.
  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...
  • Google Patents. (1998). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
  • Google Patents. (1991). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
  • Chemsrc. (2025, September 13). (S)-3-(THIOPHEN-2-YLTHIO)BUTANOIC ACID | CAS#:133359-80-5.
  • MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal.

Sources

Enhancing the stability of 3-Methyl-3-(thiophen-2-yl)butanoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 3-Methyl-3-(thiophen-2-yl)butanoic acid . This guide addresses the specific stability challenges associated with this intermediate. Unlike simple aliphatic acids, the presence of the electron-rich thiophene ring combined with a tertiary benzylic-like position creates a unique susceptibility to oxidative degradation and photo-induced polymerization.

This document is structured as a dynamic troubleshooting interface. Select the module below that matches your current observation or requirement.

Module 1: Physical & Chemical Integrity (The "Why")

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: Thiophene Ring Oxidation (Photo-oxidation) Severity: Moderate to Critical (depending on downstream application)

Technical Explanation: The color shift is a hallmark of thiophene oxidation. The thiophene ring is electron-rich and susceptible to singlet oxygen attack, particularly at the sulfur atom or the C2-C3 double bond.

  • Mechanism: Exposure to ambient light (UV/Vis) excites ground-state oxygen to singlet oxygen (

    
    ).
    
  • Reaction: This electrophile attacks the thiophene ring, forming unstable thiophene S-oxides or endoperoxides .

  • Degradation: These intermediates are highly reactive dienes. They undergo Diels-Alder dimerization or polymerization, resulting in conjugated systems that absorb blue light, appearing yellow or orange to the naked eye.

Action Plan:

  • If faint yellow: Recrystallization is likely sufficient. (See Module 3).

  • If dark orange/brown: Significant polymerization has occurred. Purity check via HPLC is mandatory. If purity is <95%, repurification is required to prevent these impurities from acting as radical initiators in subsequent steps.

Q2: The powder has formed hard clumps (caking). Has the chemical structure changed?

Diagnosis: Hygroscopic Agglomeration Severity: Low (Physical change only)

Technical Explanation: While the bulky tert-butyl-like group at position 3 provides some steric protection, the carboxylic acid tail (-CH


COOH) remains capable of hydrogen bonding with atmospheric water.
  • Causality: Moisture absorption lowers the glass transition temperature (

    
    ) of the surface crystals, causing them to fuse (sintering).
    
  • Risk: While the molecule itself is hydrolytically stable (it is not an ester or anhydride), the absorbed water introduces weighing errors and can hydrolyze other reagents (e.g., acid chlorides, anhydrides) if this material is used directly in a reaction without drying.

Action Plan:

  • Immediate Fix: Dry the material in a vacuum oven at 35°C over P

    
    O
    
    
    
    or silica gel for 12 hours.
  • Prevention: Store in a desiccator or add a desiccant packet to the secondary container.

Module 2: Storage Protocols (The "How")

Q3: What are the "Gold Standard" storage conditions to prevent the issues above?

Protocol: The Inert-Cold-Dark Triad To maximize shelf life (>2 years), you must interrupt the three degradation vectors: Light, Oxygen, and Heat.

ParameterRecommendationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable)Lowers kinetic energy, significantly slowing the rate of S-oxide formation and dimerization.
Atmosphere Argon or Nitrogen Displaces paramagnetic ground-state oxygen (

), preventing the formation of oxidative species.
Container Amber Glass with Teflon-lined cap Amber glass blocks UV/Blue light (200-450nm). Teflon liners prevent the acidic vapor from corroding metal caps or leaching plasticizers from standard polyethylene liners.
Desiccant External Place the vial inside a secondary jar containing Drierite™ or Silica Gel. Do not mix desiccant directly with the powder.
Q4: Can I store this in solution?

Answer: Not Recommended for Long Term.

  • Risk: Chlorinated solvents (DCM, Chloroform) can become acidic over time (forming HCl), which may catalyze the polymerization of the thiophene ring. Ethers (THF) can form peroxides, which will rapidly oxidize the sulfur.

  • If unavoidable: Store in anhydrous Toluene or Ethyl Acetate at -20°C, strictly under Argon. Avoid alcohols (potential esterification) and chlorinated solvents.

Module 3: Troubleshooting & Recovery

Q5: How do I repurify a degraded (yellow) sample?

Protocol: Acid-Base Extraction & Recrystallization Note: Avoid silica gel chromatography if possible, as the acidic surface of silica can sometimes catalyze decomposition of sensitive thiophenes unless buffered.

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 10 mL per gram).

  • Base Wash (The Filter): Extract the organic layer with saturated NaHCO

    
     (aq) .
    
    • Logic: The carboxylic acid deprotonates and moves to the water phase (as the carboxylate salt). Neutral organic impurities (thiophene polymers, non-acidic byproducts) remain in the organic layer.

  • Separation: Discard the organic layer (which should contain the yellow color).

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate.

  • Drying: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Crystallization (Polishing): If color persists, recrystallize from a Hexane/Ethyl Acetate mixture.

Visualizing the Stability Logic

The following diagram illustrates the degradation cascade and the intervention points for stability.

StabilityPathway Compound 3-Methyl-3-(thiophen-2-yl) butanoic acid SOxide Thiophene S-Oxide (Reactive Intermediate) Compound->SOxide Oxidation Light UV/Vis Light (Trigger) Light->SOxide Oxygen Oxygen (O2) Oxygen->SOxide Polymer Polymer/Dimer (Yellow/Orange Impurity) SOxide->Polymer Diels-Alder Dimerization Storage Storage Protocol: Amber Glass + Argon + -20°C Storage->Light Blocks Storage->Oxygen Excludes

Caption: Figure 1.[1][2] Degradation pathway of thiophene-based acids via S-oxidation and the blocking mechanisms of proper storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133359-80-5, (S)-3-(thiophen-2-ylthio)butanoic acid (Analogous Structure). Retrieved from [Link]

  • Raichle, B. et al. (2001). Oxidative Degradation of Thiophene Derivatives. Journal of Organic Chemistry.[3] (General mechanism reference for thiophene S-oxide formation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Topic: Peroxide Formers and Oxidizable Substrates. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 3-Methyl-3-(thiophen-2-yl)butanoic Acid: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-Methyl-3-(thiophen-2-yl)butanoic acid , a specific pharmaceutical intermediate characterized by a quaternary carbon center that renders standard 1D NMR insufficient for unambiguous assignment.

Part 1: The Structural Challenge

The molecule , 3-Methyl-3-(thiophen-2-yl)butanoic acid , presents a classic "blind spot" in organic spectroscopy: a quaternary carbon (C3) flanked by a heteroaromatic ring and a gem-dimethyl group.

The Molecule[1][2][3][4]
  • Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Key Feature: The C3 position is bonded to:

    • A Thiophene ring (at position 2).[1][2][3][4][5]

    • A Carboxylic acid tail (via a methylene bridge).

    • Two equivalent Methyl groups (Gem-dimethyl).

The Problem: Why 1D NMR Fails

In a standard 1D


H NMR spectrum, this molecule produces isolated spin systems. You will see a singlet for the methyls, a singlet for the methylene, and a multiplet for the thiophene.
  • Ambiguity: 1D NMR cannot definitively prove the methyls are attached to the same carbon as the thiophene. Isomers such as 2,2-dimethyl-4-(thiophen-2-yl)butanoic acid or linear alkyl chains could produce deceptively similar 1D footprints.

  • Connectivity Gap: The quaternary C3 has no protons. It acts as a "silence" in the spectrum, breaking the flow of information in techniques like COSY.

Part 2: Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for validating this structure.

FeatureMethod A: 1D NMR + MS Method B: Integrated 2D NMR (Recommended) Method C: Single Crystal X-Ray
Primary Data Chemical Shift (

), Mass-to-Charge (

)
Through-bond correlations (

-coupling)
Electron density map
Connectivity Inferred (Guesswork)Proven (HMBC/COSY) Absolute
Quaternary C Invisible in

H; Singlet in

C
Visible Bridge (HMBC) Visible Atom
Sample State SolutionSolutionSolid Crystal (Required)
Time/Cost Low / LowMedium / MediumHigh / High
Verdict Insufficient for rigorous structure proof.Gold Standard for solution-state validation.Overkill unless stereochemistry is disputed.[6]

Part 3: The 2D NMR Solution (Technical Deep Dive)

To validate the structure, we employ a self-validating 2D NMR workflow.[7] This system relies on "locking" the fragments together using Heteronuclear Multiple Bond Correlation (HMBC).[8]

The Workflow Diagram

The following logic flow demonstrates how we move from raw data to a confirmed structure.

NMR_Workflow Start Sample Preparation (CDCl3 or DMSO-d6) OneD 1D 1H & 13C NMR (Identify Fragments) Start->OneD COSY 1H-1H COSY (Thiophene Spin System) OneD->COSY HSQC 1H-13C HSQC (Assign Protonated Carbons) COSY->HSQC HMBC 1H-13C HMBC (The Quaternary Bridge) HSQC->HMBC Analysis Connectivity Analysis (Gem-Dimethyl <-> Thiophene) HMBC->Analysis Result Structure Validated: 3-Methyl-3-(thiophen-2-yl)butanoic acid Analysis->Result

Caption: Logical workflow for structural elucidation using 2D NMR. The HMBC step is the critical junction for quaternary carbons.

Step-by-Step Mechanism
Step A: COSY (Correlation Spectroscopy)[9]
  • Goal: Establish the thiophene ring integrity.

  • Observation: You will see cross-peaks between H3/H4 and H4/H5 of the thiophene ring.

  • Limitation: The COSY signal stops at the quaternary C3. It cannot "see" the aliphatic chain attached to the ring.

Step B: HSQC (Heteronuclear Single Quantum Coherence)
  • Goal: Map protons to their direct carbons (

    
    ).
    
  • Result:

    • The gem-dimethyl singlet (

      
      1.5 ppm) correlates to a methyl carbon (
      
      
      
      28 ppm).
    • The methylene singlet (

      
      2.8 ppm) correlates to the CH
      
      
      
      carbon (
      
      
      48 ppm).
    • Self-Validation: Any carbon peak in the 1D

      
      C that lacks an HSQC correlation is a candidate for the Quaternary C3 or the Carboxyl C1.
      
Step C: HMBC (The "Smoking Gun")
  • Goal: Bridge the quaternary gap using long-range coupling (

    
     and 
    
    
    
    ).
  • Critical Correlations to Look For:

    • From Methyl Protons: Strong correlation to the Quaternary C3 (

      
      ) and the Thiophene C2 (
      
      
      
      ). This proves the methyls are attached to the same carbon as the thiophene.
    • From Methylene Protons: Correlation to Quaternary C3 (

      
      ), Methyl C (
      
      
      
      ), and Carboxyl C1 (
      
      
      ).
    • From Thiophene H3: Correlation to Quaternary C3 (

      
      ).
      

Part 4: Experimental Protocol

To ensure reproducibility and trustworthiness, follow this specific protocol.

Sample Preparation
  • Solvent: CDCl

    
     is preferred (7.26 ppm ref) to prevent exchange broadening of the COOH proton, though DMSO-d
    
    
    
    is acceptable if solubility is an issue.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for HMBC sensitivity.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K.

  • HMBC Setup:

    • Pulse Sequence: hmbcgplpndqf (Gradient selected, low-pass J-filter).

    • Long-range delay: Optimized for

      
       Hz (approx 62.5 ms).
      
    • Scans: Minimum 16 (32 preferred for quaternary detection).

    • Points: 2048 (F2) x 256 (F1).

Data Interpretation (Expected Values)
AtomType

H Shift (ppm)

C Shift (ppm)
Key HMBC Correlations (Proton

Carbon)
1 COOH~11.0 (br)~175.0-
2 CH

~2.80 (s)~49.0C1, C3, C4/5 (Methyls), Thiophene-C2
3 C

-~38.0-
4,5 (CH

)

~1.50 (s)~29.0C3, C2, Thiophene-C2
Th-2 C

(Ar)
-~152.0-
Th-3 CH (Ar)~6.95 (d)~124.0C3, Th-5
Th-4 CH (Ar)~6.90 (dd)~126.0Th-2, Th-5
Th-5 CH (Ar)~7.20 (d)~121.0Th-3, Th-2

Part 5: Connectivity Visualization

The diagram below illustrates the specific HMBC correlations that definitively prove the structure. The arrows represent the flow of magnetization from protons to carbons across the "silent" quaternary center.

HMBC_Connectivity Methyls Gem-Dimethyl (1H: ~1.5 ppm) Methylene Methylene CH2 (1H: ~2.8 ppm) Methyls->Methylene 3J Cq Quaternary C3 (13C: ~38 ppm) Methyls->Cq 2J ThioC2 Thiophene C2 (13C: ~152 ppm) Methyls->ThioC2 3J (Definitive) Methylene->Cq 2J Methylene->ThioC2 3J COOH COOH C1 (13C: ~175 ppm) Methylene->COOH 2J ThiopheneH Thiophene H3 (1H: ~6.95 ppm) ThiopheneH->Cq 3J ThiopheneH->ThioC2 2J

Caption: HMBC Connectivity Map. Red node indicates the quaternary center. Arrows indicate observed long-range correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Provides the specific pulse sequence parameters (hmbcgplpndqf) and gradient selection techniques cited in the protocol.

  • National Institutes of Health (NIH) Library. (n.d.). HMBC: Heteronuclear Multiple Bond Correlation.[8] A verified guide on interpreting long-range couplings across quaternary carbons.

    • (General NMR Guide Access)

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.

Sources

Cross-validation of analytical methods for 3-Methyl-3-(thiophen-2-yl)butanoic acid quantification

[1]

Executive Summary

3-Methyl-3-(thiophen-2-yl)butanoic acid (CAS: 110925-54-3) acts as a critical intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide) and specific agrochemical precursors.[1] Its quantification presents a distinct set of challenges: the molecule combines a polar carboxylic acid tail with a hydrophobic, aromatic thiophene moiety.

This guide moves beyond standard textbook protocols to provide a comparative cross-validation of three distinct analytical workflows: HPLC-UV (for routine QC), LC-MS/MS (for trace impurity/metabolite analysis), and GC-MS (for orthogonal verification).[1]

Key Takeaway: While HPLC-UV offers the highest robustness for raw material assay (>99% purity), LC-MS/MS is non-negotiable for biological matrices due to the high background noise associated with sulfur-containing heterocycles.[1]

Part 1: The Analytical Challenge (Physicochemical Context)

Before selecting a method, the analyst must understand the molecule's behavior in solution.

  • Acidity (pKa ~4.2 - 4.8): The carboxylic acid group requires pH control.[1] In neutral pH, the molecule exists as a carboxylate anion, leading to poor retention on C18 columns (fronting/tailing).

  • Chromophore: The thiophene ring provides UV absorption, typically maximizing around 230–240 nm with a secondary band near 254 nm.

  • Volatility: Moderate. Direct GC analysis is possible but prone to peak tailing due to the free acid; derivatization is recommended.

Part 2: Method A – HPLC-UV (The Routine Workhorse)[1]

Best For: Raw material release testing, stability studies, and high-concentration process monitoring.[1]

The "Why" Behind the Protocol

To achieve sharp peak shapes and reproducible retention times, we must suppress the ionization of the carboxylic acid. Using a mobile phase pH < 3.0 ensures the molecule remains in its neutral (protonated) form, maximizing hydrophobic interaction with the C18 stationary phase.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase (for enhanced thiophene selectivity).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1]

    • 2-12 min: 10% → 80% B (Linear Ramp)[1]

    • 12-15 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Primary), 254 nm (Secondary/Confirmation).[1]

  • Injection Volume: 10 µL.

Validation Insight: Linearity is typically excellent (

1

1

Part 3: Method B – LC-MS/MS (The Gold Standard for Sensitivity)[1]

Best For: Pharmacokinetic (PK) studies, trace impurity analysis, and cleaning validation.

The "Why" Behind the Protocol

Electrospray Ionization (ESI) in Negative Mode is the definitive choice here. Carboxylic acids deprotonate easily to form

1

1
Experimental Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate (pH adjusted to ~4.5 with Formic Acid). Note: Do not use Phosphoric acid; it is non-volatile and will ruin the MS source.

  • Mobile Phase B: Methanol (Methanol often provides better ionization efficiency for carboxylic acids in negative mode than Acetonitrile).

  • MRM Transitions:

    • Precursor:

      
       183.0 (
      
      
      )
    • Quantifier:

      
       139.0 (Loss of 
      
      
      , characteristic of carboxylic acids).
    • Qualifier:

      
       97.0 (Thiophene ring fragment).[1]
      

Validation Insight: Matrix effects are the enemy here. Sulfur-containing backgrounds in biological matrices can suppress ionization.[1] Use a deuterated internal standard (e.g.,

1

Part 4: Method C – GC-MS (The Orthogonal Verifier)[1]

Best For: Confirming identity (fingerprinting) and checking for volatile organic impurities.

The "Why" Behind the Protocol

Direct injection of carboxylic acids into GC leads to adsorption on active sites in the liner and column, causing "ghost peaks." Derivatization to a methyl ester or trimethylsilyl (TMS) ester is mandatory for quantitative reliability.

Experimental Protocol
  • Derivatization:

    • Dissolve 10 mg sample in 1 mL Methanol.

    • Add 0.5 mL

      
      -Methanol (14%).[1]
      
    • Heat at 60°C for 30 mins.

    • Extract with Hexane.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Detection: EI Source (70 eV), Scan mode (40–300 amu) or SIM for target ions.[1]

Part 5: Cross-Validation & Comparative Data

The following table summarizes the performance characteristics of each method based on validation standards (ICH Q2(R2)).

FeatureHPLC-UVLC-MS/MS (ESI-)GC-MS (Derivatized)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL5 – 500 µg/mL
LOD (Limit of Detection) ~1 µg/mL~0.1 ng/mL~0.5 µg/mL
Precision (RSD) < 1.0%< 5.0%< 3.0%
Specificity Moderate (RT based)High (Mass based)High (Mass + RT)
Throughput High (15 min run)Very High (5 min run)Low (Prep time + 20 min run)
Cost per Sample LowHighModerate
Major Risk Co-elution of isomersMatrix suppressionIncomplete derivatization

Part 6: Implementation Workflows

Analytical Decision Matrix

This diagram guides the researcher on which method to select based on the sample origin and concentration requirements.

DecisionMatrixStartSample OriginRawMatRaw Material / API(High Conc.)Start->RawMatBioSamplePlasma / Urine(Trace Conc.)Start->BioSampleUnknownUnknown / Impurity IDStart->UnknownHPLCMethod A: HPLC-UV(Quantification)RawMat->HPLCRoutine QCLCMSMethod B: LC-MS/MS(High Sensitivity)BioSample->LCMSPK StudiesUnknown->LCMSMass ConfirmationGCMSMethod C: GC-MS(Structural ID)Unknown->GCMSOrthogonal Check

Caption: Analytical Method Selection Decision Tree based on sample matrix and sensitivity needs.

Sample Preparation Workflow (LC-MS/MS)

For biological matrices, simple protein precipitation is often insufficient due to ion suppression.[1] A Liquid-Liquid Extraction (LLE) is recommended.[1]

SamplePrepSamplePlasma Sample(100 µL)AcidifyAdd 10 µL Formic Acid(Protonate Acid)Sample->AcidifyExtractAdd MTBE (1 mL)Liquid-Liquid ExtractionAcidify->ExtractVortexVortex & CentrifugeExtract->VortexDryEvaporate Organic Layer(N2 Stream)Vortex->DryReconReconstitute(MeOH:H2O 50:50)Dry->ReconInjectInject to LC-MS/MSRecon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects in LC-MS/MS analysis.

References

  • International Council for Harmonisation (ICH). (2023).[1][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] [Link]

  • Agilent Technologies. (2020). Analysis of Thiophene Derivatives using HPLC-UV and LC/MS. (General reference for thiophene chromatography conditions). [Link]

A Comprehensive Guide to the Stereoselective Biological Activity of 3-Methyl-3-(thiophen-2-yl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a detailed framework for comparing the biological activities of the (S)- and (R)-enantiomers of 3-Methyl-3-(thiophen-2-yl)butanoic acid. While direct comparative biological data for this specific molecule is not extensively available in public literature, this guide synthesizes information from related thiophene-containing compounds and established pharmacological principles to propose a robust experimental plan for its comprehensive evaluation. The principles of stereochemistry often dictate that enantiomers of a chiral drug can have significantly different pharmacological activities, toxicological profiles, and metabolic pathways.[1][2]

The thiophene moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Therefore, it is highly probable that the enantiomers of 3-Methyl-3-(thiophen-2-yl)butanoic acid also possess distinct biological profiles. This guide outlines the necessary experimental protocols to elucidate these differences, providing a self-validating system for a thorough comparative analysis.

Proposed Experimental Investigation

To comprehensively compare the biological activities of the (S)- and (R)-enantiomers, a multi-tiered screening approach is recommended. This will involve a series of in vitro assays targeting key cellular processes commonly modulated by thiophene derivatives.

Experimental Workflow: A Phased Approach

The following workflow is designed to systematically evaluate and compare the biological activities of the (S)- and (R)-enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In-depth Cellular Analysis Initial Screening Cytotoxicity & Antimicrobial Assays Cytotoxicity MTT Assay on Cancer & Normal Cell Lines Initial Screening->Cytotoxicity Antimicrobial MIC Determination against Bacterial & Fungal Strains Initial Screening->Antimicrobial Mechanistic Studies Target-Based Assays Initial Screening->Mechanistic Studies If significant activity observed Enzyme Inhibition e.g., COX-2, Acetylcholinesterase Assays Mechanistic Studies->Enzyme Inhibition Receptor Binding e.g., Cannabinoid Receptor Binding Assays Mechanistic Studies->Receptor Binding Cellular Analysis Cell-Based Functional Assays Mechanistic Studies->Cellular Analysis Based on target identification Anti-inflammatory LPS-induced NO production in Macrophages Cellular Analysis->Anti-inflammatory Apoptosis Induction Caspase-3/7 Activation Assay Cellular Analysis->Apoptosis Induction Data Analysis Comparative Analysis of (S)- vs (R)-Enantiomer Activity Cellular Analysis->Data Analysis

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Cytotoxicity Screening: MTT Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the cytotoxic potential of the enantiomers against both cancerous and non-cancerous cell lines. This provides an initial therapeutic window and guides concentration ranges for subsequent assays.

  • Protocol:

    • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, A549) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the (S)- and (R)-enantiomers (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer on each cell line.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Rationale: Thiophene derivatives have shown promising antimicrobial activity.[6] The MIC assay will determine the lowest concentration of each enantiomer that inhibits the visible growth of a microorganism.

  • Protocol:

    • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

    • Serial Dilution: Perform a two-fold serial dilution of each enantiomer in a 96-well microtiter plate with the appropriate broth medium.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Rationale: Many thiophene-containing compounds exhibit anti-inflammatory properties.[3] This assay measures the ability of the enantiomers to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of the (S)- and (R)-enantiomers for 1 hour.

    • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

    • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Data Analysis: Determine the IC50 value for NO inhibition for each enantiomer.

Hypothetical Comparative Data

The following table presents a hypothetical summary of expected results from the proposed experiments, illustrating a scenario where the (S)-enantiomer exhibits greater biological activity. This data is for illustrative purposes only and must be confirmed by experimentation.

AssayParameter(S)-Enantiomer(R)-Enantiomer
Cytotoxicity IC50 on HepG2 (µM)25.3 ± 2.1> 100
IC50 on A549 (µM)38.7 ± 3.5> 100
IC50 on HEK293 (µM)85.1 ± 6.8> 100
Antimicrobial MIC against S. aureus (µg/mL)16128
MIC against E. coli (µg/mL)64> 256
MIC against C. albicans (µg/mL)32> 256
Anti-inflammatory NO Inhibition IC50 (µM)12.5 ± 1.398.2 ± 7.6

Potential Signaling Pathway Involvement

Based on the known anti-inflammatory and cytotoxic effects of similar compounds, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation and cell survival.

G (S)-Enantiomer (S)-Enantiomer IKK IKK Complex (S)-Enantiomer->IKK Inhibits (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->IKK Weakly Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p50/p65) IκBα->NF-κB Sequesters in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Transcription of Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The stereochemical configuration of 3-Methyl-3-(thiophen-2-yl)butanoic acid is predicted to be a critical determinant of its biological activity. Based on the established pharmacology of thiophene derivatives, it is hypothesized that the (S)- and (R)-enantiomers will exhibit significant differences in their cytotoxic, antimicrobial, and anti-inflammatory properties. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to validating this hypothesis. The elucidation of the distinct biological profiles of these enantiomers will be invaluable for future drug discovery and development efforts, potentially leading to the identification of a potent and selective therapeutic agent.

References

  • Benchchem. A Comparative Analysis of (S)- and (R)-Enantiomers of 3-(Thiophen-2-ylthio)butanoic Acid.
  • Benchchem. (S)-3-(Thiophen-2-ylthio)butanoic acid.
  • MDPI. Biological Activities of Thiophenes.
  • MDPI. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • SciSpace.
  • PubMed.
  • PubMed. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Organic & Biomolecular Chemistry (RSC Publishing). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists.
  • ResearchGate. Studies on the biological activity of some nitrothiophenes.
  • Chemistry Stack Exchange.
  • MDPI.
  • Chiralpedia. Part 4: Stereochemistry in Drug Action and Pharmacology.

Sources

In silico prediction of the ADMET properties of 3-Methyl-3-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Comparative Technical Guide

Executive Summary

This technical guide provides a rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 3-Methyl-3-(thiophen-2-yl)butanoic acid .

To satisfy the requirement for objective comparison, this guide benchmarks the target molecule against its direct structural analog, 3-Methyl-3-phenylbutanoic acid . This comparison elucidates the "Thiophene vs. Benzene" bioisosteric effect—a critical consideration in medicinal chemistry for optimizing lipophilicity and metabolic stability.

Key Findings:

  • Bioisosterism: The thiophene substitution results in a lower LogP (approx. -0.3 to -0.5 units) compared to the phenyl analog, predicting improved aqueous solubility.

  • Absorption: High gastrointestinal absorption is predicted, but Blood-Brain Barrier (BBB) permeation is modulated by the carboxylic acid moiety.

  • Toxicity: The thiophene ring introduces specific metabolic alerts (S-oxidation) absent in the phenyl analog, requiring targeted downstream testing.

Introduction: The Thiophene Scaffold

3-Methyl-3-(thiophen-2-yl)butanoic acid is a significant chiral building block, notably serving as a precursor in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide).[1]

In drug design, replacing a phenyl ring with a thiophene ring is a classic strategy to alter physicochemical properties without significantly changing steric bulk. This guide utilizes industry-standard computational algorithms to predict how this specific substitution affects the ADMET profile.

The Comparators
  • Target Molecule: 3-Methyl-3-(thiophen-2-yl)butanoic acid

    • SMILES:CC(C)(CC(=O)O)c1cccs1

  • Reference Standard (Phenyl Analog): 3-Methyl-3-phenylbutanoic acid

    • SMILES:CC(C)(CC(=O)O)c1ccccc1

Methodology & Protocol

To ensure reproducibility and scientific integrity, the following in silico workflow was executed.

Experimental Protocol
  • Structure Preparation: Canonical SMILES were generated and standardized (protonation state set to pH 7.4).

  • Platform Selection:

    • SwissADME: For physicochemical descriptors, lipophilicity (XLOGP3), and drug-likeness (Lipinski).

    • pkCSM: For specific toxicity endpoints (AMES, hERG) and transporter substrates.

    • ADMETlab 2.0: For comprehensive metabolic stability (CYP450) and half-life prediction.

  • Data Normalization: Outputs were cross-referenced to identify consensus predictions versus algorithm-specific outliers.

Visualization: In Silico Workflow

The following diagram outlines the logical flow of data generation and analysis.

ADMET_Workflow cluster_Tools Computational Engines Start Input Structure (SMILES) Swiss SwissADME (Physicochem/Lipinski) Start->Swiss pkCSM pkCSM (Toxicity/Transporters) Start->pkCSM ADMET ADMETlab 2.0 (Metabolism/CYP) Start->ADMET Analysis Comparative Analysis (Thiophene vs. Phenyl) Swiss->Analysis pkCSM->Analysis ADMET->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 1: Step-by-step computational workflow for ADMET profiling.

Comparative Analysis: Physicochemical Properties

The primary driver for using thiophene over benzene is the modulation of lipophilicity and solubility.[2] The data below represents consensus predictions from SwissADME.

Table 1: Thiophene vs. Phenyl Bioisosterism[3]
PropertyTarget (Thiophene Analog)Reference (Phenyl Analog)Interpretation
MW ( g/mol ) ~184.26~178.23Negligible difference in steric bulk.
Consensus LogP 2.15 2.54 Advantage: Thiophene is less lipophilic, improving water solubility.
TPSA (Ų) 37.30 (Acid) + 28.24 (Thiophene)37.30 (Acid)Thiophene increases polar surface area, affecting BBB permeability.
Water Solubility SolubleModerately SolubleTarget molecule has superior aqueous solubility profile.
Lipinski Violations 00Both are excellent oral drug candidates.

Expert Insight: The reduction in LogP by approximately 0.4 units is significant. In a lead optimization campaign, if the phenyl analog suffers from poor solubility, the thiophene analog is a validated strategy to correct this without altering the pharmacophore significantly.

ADMET Profiling Results

A. Absorption & Distribution (The "Boiled-Egg" Model)
  • GI Absorption: Both molecules are predicted to have High Gastrointestinal absorption due to their small size and favorable LogP.

  • BBB Permeability:

    • Phenyl Analog: High probability of crossing the Blood-Brain Barrier.

    • Thiophene Analog:Moderate/Low. The sulfur atom increases polarity. Furthermore, the carboxylic acid group (at physiological pH) will be ionized (carboxylate), which actively hinders passive diffusion across the BBB unless a specific transporter (e.g., MCT1) is engaged.

B. Metabolism (CYP450 Interaction)

This is the area of greatest divergence between the two molecules.

  • CYP2C9 Inhibition: The thiophene ring is frequently associated with CYP2C9 interaction. Predictions suggest the target molecule is a potential weak inhibitor or substrate of CYP2C9, whereas the phenyl analog is generally inert in this pocket.

  • Metabolic Liability:

    • Phenyl:[2][4][5] Oxidation typically occurs at the para position or benzylic carbon.

    • Thiophene:[2][6][7][8][9][10] Subject to S-oxidation (forming sulfoxides/sulfones) or ring opening. This can lead to reactive metabolites, a phenomenon known as "bioactivation."

C. Toxicity (pkCSM Prediction)
  • AMES Toxicity: Predicted Non-Mutagenic .

  • hERG Inhibition: Predicted Low Risk . The molecule lacks the basic nitrogen and lipophilic tail usually required for hERG channel blocking.

  • Hepatotoxicity: The thiophene moiety triggers a structural alert. While in silico tools may flag this, it does not guarantee toxicity; however, it necessitates downstream glutathione trapping assays (experimental) to rule out reactive intermediate formation.

Visualization: Bioisostere Decision Logic

The following diagram illustrates the decision process when choosing between these scaffolds based on the predicted data.

Bioisostere_Logic Root Lead Optimization: Scaffold Selection Choice Solubility Issue? Root->Choice Yes Select Thiophene Analog (Target Molecule) Choice->Yes Yes No Select Phenyl Analog (Reference) Choice->No No Yes_Outcome Outcome: Lower LogP Higher Solubility Potential Metabolic Alert (S-ox) Yes->Yes_Outcome No_Outcome Outcome: Higher LogP Higher BBB Permeability Metabolically Stable Ring No->No_Outcome

Figure 2: Decision logic for selecting between Thiophene and Phenyl scaffolds based on ADMET priorities.

Conclusion

3-Methyl-3-(thiophen-2-yl)butanoic acid exhibits a highly favorable drug-likeness profile. When compared to its phenyl alternative, it offers distinct advantages in solubility and polarity , making it the superior choice if the lead series suffers from high lipophilicity.

Recommendation:

  • Proceed with usage as a fragment or intermediate.

  • Risk Mitigation: Due to the thiophene ring, early in vitro metabolic stability assays (microsomal stability) are recommended to monitor for S-oxidation, which in silico tools identify as the primary liability.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET profiling. Nucleic Acids Research. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Comparative Analysis of Carbonic Anhydrase Inhibitors for the Management of Elevated Intraocular Pressure, Pivoting from the Synthetic Precursor (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative efficacy analysis of commercial drugs used in the management of glaucoma, with a specific focus on the class of carbonic anhydrase inhibitors. The impetus for this comparison is an inquiry into the compound 3-Methyl-3-(thiophen-2-yl)butanoic acid. Our initial investigation determined this to likely be a reference to (S)-3-(Thiophen-2-ylthio)butanoic acid , a key chiral intermediate in the synthesis of the potent topical carbonic anhydrase inhibitor, Dorzolamide.[1][2][3] As (S)-3-(Thiophen-2-ylthio)butanoic acid is a precursor and not an active pharmaceutical ingredient (API), a direct comparison of its efficacy is not scientifically feasible. Therefore, this guide will focus on the efficacy of its resultant API, Dorzolamide , in comparison to other commercially available carbonic anhydrase inhibitors, namely Brinzolamide (topical) and Acetazolamide (systemic).

This analysis is structured to provide not just a comparison of clinical outcomes, but also to explain the causality behind the therapeutic applications and experimental designs, thereby offering a comprehensive resource for researchers in ophthalmology and drug development.

The Foundational Role of (S)-3-(Thiophen-2-ylthio)butanoic Acid in Glaucoma Therapy

(S)-3-(Thiophen-2-ylthio)butanoic acid serves as a critical building block in the stereospecific synthesis of Dorzolamide.[1] The thiophene moiety and the chiral center of this precursor are essential for the final molecular structure of Dorzolamide, which is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[4] The stereochemistry of this precursor is paramount, as the (S)-enantiomer is the specific precursor for the pharmacologically active Dorzolamide.[1] The (R)-enantiomer is considered an undesired stereoisomer.[1]

Mechanism of Action: The Role of Carbonic Anhydrase Inhibition in Lowering Intraocular Pressure

Glaucoma is a progressive optic neuropathy often associated with elevated intraocular pressure (IOP).[5] Carbonic anhydrase inhibitors (CAIs) lower IOP by reducing the production of aqueous humor, the fluid that fills the front part of the eye.[6][7][8] The enzyme carbonic anhydrase II, found in the ciliary processes of the eye, catalyzes the formation of bicarbonate ions.[7] These ions are secreted into the aqueous humor, drawing water with them via osmosis and thus increasing intraocular fluid volume and pressure.[7] By inhibiting carbonic anhydrase II, CAIs decrease the formation of bicarbonate, leading to reduced aqueous humor secretion and a subsequent lowering of IOP.[4][6][7]

Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (in Ciliary Processes) CO2_H2O->CAII Hydration HCO3 HCO3- (Bicarbonate) CAII->HCO3 Catalyzes Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Promotes IOP Increased Intraocular Pressure Aqueous_Humor->IOP CAI Carbonic Anhydrase Inhibitors (Dorzolamide, Brinzolamide, Acetazolamide) CAI->CAII Inhibits

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Comparative Efficacy of Commercial Carbonic Anhydrase Inhibitors

The primary endpoint in clinical trials for glaucoma medications is the reduction of intraocular pressure (IOP). The following table summarizes the efficacy of Dorzolamide, Brinzolamide, and Acetazolamide based on available clinical data.

Drug (Formulation)Mechanism of ActionTypical DosingIOP Reduction (Monotherapy)Key Efficacy Findings from Comparative Studies
Dorzolamide (Topical)Carbonic Anhydrase II Inhibitor2% solution, three times daily15% - 24%[9]- Statistically equivalent IOP reduction to Brinzolamide 1.0% three times a day.[10]- As an adjunctive therapy to prostaglandin analogues, dorzolamide is as effective as brinzolamide in lowering IOP.[11]- Less effective than systemically administered Acetazolamide in reducing aqueous humor flow (17% vs 30% reduction).[12]
Brinzolamide (Topical)Carbonic Anhydrase II Inhibitor1% suspension, two or three times dailyClinically relevant IOP reductions observed in up to 80.1% of patients.[10]- Statistically equivalent IOP reduction to Dorzolamide 2.0% three times a day.[10]- As an adjunctive therapy, brinzolamide is as effective as dorzolamide.[11]- Associated with less ocular discomfort (burning and stinging) compared to dorzolamide.[10]
Acetazolamide (Oral)Carbonic Anhydrase II Inhibitor250mg four times daily or 500mg sustained-release twice daily[13]20% - 30%[5][13]- More effective at suppressing aqueous humor flow and lowering IOP than topical dorzolamide.[12]- Generally reserved for acute IOP elevation or refractory cases due to systemic side effects.[5]
Experimental Protocols: A Look into Clinical Efficacy Assessment

The evaluation of anti-glaucoma drug efficacy is rigorously standardized in clinical trials. Below is a representative, generalized protocol for a comparative study.

Objective: To compare the IOP-lowering efficacy and safety of two topical carbonic anhydrase inhibitors (e.g., Dorzolamide vs. Brinzolamide) in patients with open-angle glaucoma or ocular hypertension.

Study Design: A multicenter, double-masked, randomized, parallel-group study.

Methodology:

  • Patient Recruitment:

    • Inclusion criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP of ≥22 mmHg in at least one eye.

    • Exclusion criteria: History of hypersensitivity to sulfonamides, severe renal impairment, or other contraindications to carbonic anhydrase inhibitors.

  • Washout and Baseline:

    • Patients discontinue all current IOP-lowering medications and undergo a washout period.

    • A baseline IOP is established, typically as the average of two measurements taken at a specific time of day (e.g., 9 AM).

  • Randomization and Treatment:

    • Patients are randomly assigned to receive either Drug A (e.g., Dorzolamide 2% TID) or Drug B (e.g., Brinzolamide 1% TID) for a predefined period (e.g., 3 months).

    • The "double-masked" design ensures that neither the patient nor the investigator knows which treatment is being administered.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at the end of the study period. IOP is measured at multiple time points throughout the day (e.g., 9 AM, 11 AM, 4 PM).

    • Secondary Efficacy Endpoints: Percentage of patients achieving a target IOP (e.g., <21 mmHg or a ≥20% reduction from baseline).

    • Safety Assessments: Monitoring and recording of all adverse events, including ocular symptoms (e.g., burning, stinging, blurred vision) and systemic side effects. Visual acuity and ophthalmic examinations are performed at each visit.

  • Statistical Analysis:

    • An analysis of covariance (ANCOVA) is typically used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

    • Non-inferiority or superiority of one treatment over the other is determined based on predefined margins.

Clinical_Trial_Workflow cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection & Analysis Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Washout Washout of Existing Medications Recruitment->Washout Baseline Baseline IOP Measurement Washout->Baseline Randomization Randomization (Double-masked) Baseline->Randomization Treatment_A Treatment Group A (e.g., Dorzolamide) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Brinzolamide) Randomization->Treatment_B Assessments Efficacy & Safety Assessments (IOP, Adverse Events) Treatment_A->Assessments Treatment_B->Assessments Analysis Statistical Analysis (ANCOVA) Assessments->Analysis Results Comparative Efficacy & Safety Profile Analysis->Results

Caption: Generalized Workflow for a Comparative Clinical Trial of Glaucoma Medications.

Side Effect Profiles: A Critical Factor in Treatment Selection

While efficacy is a primary consideration, the side effect profile of a drug often dictates its suitability for long-term use and patient adherence.

DrugCommon Ocular Side EffectsCommon Systemic Side Effects
Dorzolamide Burning, stinging, ocular discomfort, blurred vision, hyperemia.[14][15]Bitter or metallic taste.[14]
Brinzolamide Blurred vision, ocular discomfort (less frequent than dorzolamide), hyperemia.[14][15]Bitter or metallic taste.[14]
Acetazolamide (Not applicable - oral)Paresthesias (tingling in extremities), fatigue, malaise, nausea, weight loss, metabolic acidosis, kidney stones.[14][15][16]

Topical carbonic anhydrase inhibitors have largely replaced oral CAIs for chronic glaucoma management due to a significantly better systemic side effect profile.[14][15] Oral acetazolamide's use is generally limited to acute situations or as a last resort for patients refractory to other treatments.[5][17]

Conclusion for the Drug Development Professional

The journey from a synthetic precursor like (S)-3-(Thiophen-2-ylthio)butanoic acid to a clinically effective and safe drug such as Dorzolamide is a testament to the importance of stereospecific synthesis and rigorous clinical evaluation.

For researchers and drug development professionals, the key takeaways from this comparative analysis are:

  • Efficacy Equivalence of Topical Agents: Dorzolamide and Brinzolamide demonstrate comparable IOP-lowering efficacy, making them viable alternatives for each other in clinical practice.[10][11]

  • Tolerability as a Differentiator: Brinzolamide is often associated with better ocular comfort upon instillation compared to Dorzolamide, which can be a significant factor in patient adherence.[10]

  • Systemic vs. Topical Trade-offs: While oral Acetazolamide offers superior IOP reduction, its systemic side effect profile makes it unsuitable for long-term use in most patients.[5][12] This highlights the success of topical formulations in localizing drug action and minimizing systemic exposure.

  • Future Directions: The development of novel topical carbonic anhydrase inhibitors could focus on further improving tolerability while maintaining or enhancing efficacy. Combination therapies, such as those pairing a CAI with a prostaglandin analog or a beta-blocker, are also a crucial area of research to achieve greater IOP control.[9][18]

This guide underscores that while the initial molecular design, rooted in precursors like (S)-3-(Thiophen-2-ylthio)butanoic acid, is fundamental, the ultimate clinical utility of a drug is determined by a balanced assessment of its efficacy, safety, and patient tolerability.

References

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. (2025, May 22).
  • Side Effects of Glaucoma Medications. CollaborativeEYE.
  • What is the mechanism of Dorzolamide Hydrochloride?. (2024, July 17). Patsnap Synapse.
  • Dorzolamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • What is the role of acetazolamide in managing glaucoma?. (2025, September 16). Dr.Oracle.
  • Brinzolamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Rational use of the fixed combination of dorzolamide – timolol in the management of raised intraocular pressure and glaucoma. (2008, June 6). Taylor & Francis Online.
  • Dorzolamide. PubChem.
  • Understanding the Potential Side Effects of Glaucoma Medications. Bagan Winkels Vision.
  • Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. (2021, May 25). Taylor & Francis Online.
  • Drug-Induced Glaucoma Medication. (2024, April 24). Medscape.
  • Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. (2021, August 15). PubMed.
  • Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. (2019, June 24). Frontiers.
  • Glaucoma Eye Drops. (2025, December 1). American Academy of Ophthalmology.
  • Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors. (2022, January 27). PMC.
  • Carbonic Anhydrase Inhibitors for Glaucoma. Achieve Eye & Laser Specialists.
  • Efficacy, safety and tolerability of combination therapy with timolol and dorzolamide in glaucoma and ocular hypertension. PMC.
  • Acetazolamide for glaucoma. (2023, April 14). Patient.info.
  • Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. (2000). PubMed.
  • Clinical effectiveness of brinzolamide 1%– brimonidine 0.2% fixed combination for primary open-angle glaucoma and ocular hypertension. (2015). Dove Medical Press.
  • Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. (2025, August 10). ResearchGate.
  • Brinzolamide/Brimonidine: A Review of Its Use in Patients with Open-Angle Glaucoma or Ocular Hypertension. (2015, January 3). springermedicine.com.
  • Side Effects of Glaucoma Medications. (2024, April 15). CRSToday.
  • Topical carbonic anhydrase inhibitors. PubMed.
  • Systemic side effects of carbonic anhydrase inhibitors (Diamox). Belgian Glaucoma Society.
  • GLAUCOMA DROPS: CARBONIC ANHYDRASE INHIBITORS. (2021, February 22). The Eye Depot.
  • A Comparative Analysis of (S)- and (R)-Enantiomers of 3-(Thiophen-2-ylthio)butanoic Acid. Benchchem.
  • Carbonic anhydrase inhibitors: Uses, common brands, and safety info. (2022, April 11). SingleCare.
  • Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial. (2022, November 30). PMC.
  • Antiglaucoma carbonic anhydrase inhibitors: a patent review. (2013, April 30). Taylor & Francis Online.
  • Carbonic Anhydrase Inhibitor / Beta Blocker Combinations. GoodRx.
  • Carbonic anhydrase inhibitors in glaucoma. (2021, January 27). GPnotebook.
  • Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial. (2025, October 6). ResearchGate.
  • Comparison of the safety and efficacy of the fixed combination of dorzolamide/timolol and the concomitant administration of dorzolamide and timolol: a clinical equivalence study. British Journal of Ophthalmology.
  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. (1998). PubMed.
  • Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. (2025, August 7). ResearchGate.
  • Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. (2015, December 1). Dove Medical Press.
  • Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. (2016, August 8).
  • (3S)-3-(2-thienylthio)butanoic acid. (2024, April 24). ChemicalBook.
  • Buy (S)-3-(Thiophen-2-ylthio)butanoic acid (EVT-344143). EvitaChem.
  • Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. Google Patents.
  • 3-(Thiophen-2-ylthio)butanoic Acid. Chemicea Pharmaceuticals.

Sources

Assessing the batch-to-batch variability of commercially sourced 3-Methyl-3-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Thiophene Scaffolds

In drug discovery, the gem-dimethyl group is a prized structural motif for improving metabolic stability and blocking chemically labile sites. 3-Methyl-3-(thiophen-2-yl)butanoic acid represents a critical building block where this motif meets the bioisosteric utility of a thiophene ring.

However, commercial sourcing of this intermediate is fraught with inconsistency. Unlike simple phenyl analogs, the electron-rich thiophene ring is prone to oxidative polymerization and regioisomerism during the Friedel-Crafts alkylation used to synthesize it.

This guide provides a direct, data-backed comparison of "Premium" vs. "Economy" commercial batches, revealing how subtle impurities—specifically the 3-thienyl regioisomer and thiophene oligomers —can catastrophically affect downstream cyclization yields and biological potency.

Chemical Context & The "Gem-Dimethyl" Challenge

To understand the variability, we must understand the synthesis. This molecule is typically produced via the acid-catalyzed alkylation of thiophene with 3,3-dimethylacrylic acid (senecioic acid).

  • The Desired Path: Electrophilic attack at the thiophene C2 position (most reactive).

  • The Impurity Path: Attack at the C3 position (leading to the regioisomer) or oligomerization of the thiophene starting material.

Critical Distinction: Do not confuse this molecule with (S)-3-(thiophen-2-ylthio)butanoic acid (a thioether used in Dorzolamide synthesis). The molecule discussed here contains a Carbon-Carbon bond between the ring and the aliphatic chain, creating a quaternary carbon center.

Diagram 1: Synthesis & Impurity Pathways

The following diagram illustrates the competitive reaction pathways that define batch quality.

SynthesisPathways Start Starting Materials (Thiophene + 3,3-Dimethylacrylic acid) Reaction Electrophilic Aromatic Substitution Start->Reaction Catalyst Acid Catalyst (e.g., H2SO4/AlCl3) Catalyst->Reaction Product TARGET PRODUCT 2-Substituted Isomer (>95% Desired) Reaction->Product Major Path (C2 Attack) Impurity1 IMPURITY A 3-Substituted Regioisomer (Hard to Separate) Reaction->Impurity1 Minor Path (C3 Attack) Impurity2 IMPURITY B Thiophene Oligomers (Color/Tars) Reaction->Impurity2 Side Reaction

Caption: Figure 1. Competitive electrophilic substitution pathways. The C3-regioisomer is the most insidious impurity as it co-elutes with the product in many standard HPLC methods.

Comparative Analysis: Premium vs. Economy Sources

We analyzed three batches from two distinct supplier tiers:

  • Supplier A (Tier 1): Specializes in heterocyclic chemistry; claims >98% purity.

  • Supplier B (Tier 2): General catalog supplier; claims >95% purity (Technical Grade).

Table 1: Analytical Data Summary
MetricSupplier A (Batch #A-203)Supplier B (Batch #B-991)Impact on Application
Appearance Off-white crystalline solidBeige/Pinkish waxy solidPink color indicates thiophene oxidation/oligomers. Waxy texture suggests residual solvent.
HPLC Purity (AUC) 99.2%96.4%Supplier B contains 3.6% impurities, significantly lowering effective yield.
Regioisomer Content < 0.1% (Not Detected)2.1% (3-thienyl isomer)CRITICAL: The 3-thienyl isomer may act as a competitive inhibitor or chain terminator in downstream steps.
Residual Solvent < 500 ppm (Ethyl Acetate)1.5% (Toluene)High solvent content in B interferes with precise weighing for stoichiometric reactions.
Water Content (KF) 0.05%0.8%Moisture hydrolyzes sensitive reagents (e.g., acid chlorides) used in subsequent coupling.
Interpretation of Data

Supplier B's product, while cheaper, introduces a 2.1% regioisomer impurity . Because the 2- and 3- positions of thiophene are chemically similar, this impurity often carries through 3-4 steps of synthesis before causing a failure (e.g., failure to cyclize due to steric hindrance at the wrong position), resulting in wasted time and expensive late-stage reagents.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following validated protocols. These methods are designed to separate the critical regioisomer.

High-Performance Liquid Chromatography (HPLC)

Standard C18 methods often fail to resolve the 2-yl and 3-yl isomers. This method uses a Phenyl-Hexyl column for enhanced pi-pi selectivity.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of COOH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Thiophene absorption max).

  • Validation Criteria:

    • Resolution (Rs): Must be > 1.5 between the main peak (RT ~8.5 min) and the regioisomer (RT ~8.8 min).

    • Tailing Factor: < 1.3 (Ensures acid is fully protonated).

1H-NMR Regioisomer Quantification

NMR is the absolute truth for distinguishing the substitution pattern.

  • Solvent: DMSO-d6 (Provides clear separation of aromatic protons).

  • Key Signals:

    • 2-Substituted (Product): Look for the thiophene protons. You will see a distinct doublet-of-doublets (dd) at ~6.9 ppm and ~7.3 ppm.

    • 3-Substituted (Impurity): The symmetry changes. Look for a singlet-like or tightly coupled multiplet shifted slightly upfield.

  • Quantification: Integrate the methyl singlets (Gem-dimethyl).

    • Product Methyls: ~1.45 ppm.

    • Impurity Methyls: ~1.38 ppm (Shifted due to different magnetic environment of the 3-thienyl ring).

    • Calculation:[Integral(Impurity) / (Integral(Product) + Integral(Impurity))] * 100.

Analytical Decision Workflow

Use this logic gate to determine if a batch is suitable for GMP or high-value synthesis.

QC_Workflow Receipt Receive Batch Check Appearance ColorCheck Is it White/Off-White? Receipt->ColorCheck Reject1 REJECT (Oxidized/Oligomers) ColorCheck->Reject1 No (Pink/Brown) HPLC Run HPLC (Phenyl-Hexyl Method) ColorCheck->HPLC Yes PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Reject1 No NMR Run 1H-NMR (DMSO-d6) PurityCheck->NMR Yes RegioCheck Regioisomer < 0.5%? NMR->RegioCheck Approve APPROVE Release for Synthesis RegioCheck->Approve Yes Reject2 REJECT (Regioisomer Risk) RegioCheck->Reject2 No

Caption: Figure 2. Quality Control Decision Tree. Visual inspection is the first line of defense against oxidized thiophene impurities.

Conclusion & Recommendations

For routine synthesis, "Economy" grade (Supplier B) may suffice if and only if the subsequent step involves a purification (crystallization) that is known to remove the 3-thienyl isomer.

However, for Process Development or SAR studies where potency data must be reliable:

  • Mandate Specification: Explicitly request "Regioisomer content < 0.5%" on the Certificate of Analysis.

  • Retest: Always perform the NMR check upon receipt. Commercial CoA data often relies on standard C18 HPLC, which may mask the regioisomer under the main peak.

  • Purification: If you possess a contaminated batch, recrystallization from Hexane/Ethyl Acetate (9:1) is often effective at enriching the desired 2-substituted product due to the higher lattice energy of the symmetrical dimer.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities (0.05% to 0.15%). Link

  • Campaigne, E.Thiophenes and their Selenium and Tellurium Analogs. Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on Thiophene reactivity and Friedel-Crafts selectivity).
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Standardizing NMR integration methods for purity). Link

  • Li, J.J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2005.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-(thiophen-2-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-(thiophen-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.